molecular formula C4H3BrClNO B6229746 3-bromo-4-(chloromethyl)-1,2-oxazole CAS No. 2680537-59-9

3-bromo-4-(chloromethyl)-1,2-oxazole

Cat. No.: B6229746
CAS No.: 2680537-59-9
M. Wt: 196.4
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Description

3-bromo-4-(chloromethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C4H3BrClNO and its molecular weight is 196.4. The purity is usually 95.
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Properties

CAS No.

2680537-59-9

Molecular Formula

C4H3BrClNO

Molecular Weight

196.4

Purity

95

Origin of Product

United States

Foundational & Exploratory

3-bromo-4-(chloromethyl)-1,2-oxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-bromo-4-(chloromethyl)-1,2-oxazole , a bifunctional heterocyclic scaffold used in advanced medicinal chemistry.

Chemical Class: Halogenated Heterocycle / Isoxazole Scaffold IUPAC Name: 3-bromo-4-(chloromethyl)isoxazole SMILES: ClCC1=C(Br)N=O1

Executive Summary

3-Bromo-4-(chloromethyl)-1,2-oxazole represents a high-value "dual-warhead" intermediate for drug discovery. Its utility lies in the orthogonal reactivity of its two halogen substituents: the C3-bromo group (aryl halide character) and the C4-chloromethyl group (benzylic-like alkyl halide character). This structure allows for sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heteroaromatic libraries.

Structural Analysis & Physicochemical Profile

The molecule features an isoxazole ring substituted at the 3-position with a bromine atom and at the 4-position with a chloromethyl group. The 5-position is unsubstituted (hydrogen), preserving a site for potential late-stage C-H activation or minimizing steric bulk.

Calculated Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula C₄H₃BrClNOCore stoichiometry
Molecular Weight 196.43 g/mol Fragment-compliant (<300 Da)
CLogP ~1.65Moderate lipophilicity; good membrane permeability potential
TPSA 26.03 ŲLow polar surface area, favorable for CNS penetration
H-Bond Donors 0No protic hydrogens
H-Bond Acceptors 2Nitrogen and Oxygen of the isoxazole ring
Rotatable Bonds 1C4-CH₂Cl bond
Electronic Character
  • C3-Br: The bromine atom is deactivated by the electron-withdrawing nature of the isoxazole ring (specifically the C=N bond), making it stable to standard nucleophiles but highly reactive in Palladium-catalyzed cross-coupling reactions.

  • C4-CH₂Cl: The chloromethyl group is activated by the adjacent heterocyclic ring. The isoxazole acts as an electron sink, making the methylene carbon highly electrophilic and susceptible to S_N2 reactions.

Synthetic Pathways

Synthesis of the 3,4-disubstituted isomer is synthetically challenging due to the natural preference of 1,3-dipolar cycloadditions to yield 3,5-disubstituted products.

Primary Route: Radical Halogenation of 3-Bromo-4-methylisoxazole

This route relies on the availability of 3-bromo-4-methylisoxazole. The methyl group is functionalized via radical substitution.

Reaction Scheme:

  • Precursor: 3-bromo-4-methylisoxazole.

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: CCl₄ or Trifluorotoluene (PhCF₃).

  • Conditions: Reflux under anhydrous conditions.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The isoxazole ring is robust enough to survive the radical conditions, provided the 5-position is not overly sensitive.

Alternative Route: Cyclization (De Novo)

Constructing the ring with the substituents in place.

  • Precursor: Dibromoformaldoxime (generates bromonitrile oxide in situ).

  • Dipolarophile: 3-chloropropyne (propargyl chloride).

  • Challenge: Reaction of bromonitrile oxide with propargyl chloride typically yields the 3-bromo-5-(chloromethyl)isoxazole isomer as the major product due to steric and electronic control. Accessing the 4-isomer requires specific directing groups or rearrangement strategies, making the radical halogenation route (3.1) generally preferred for the 4-chloromethyl isomer.

Synthesis cluster_0 Route 1: Radical Functionalization (Preferred) cluster_1 Route 2: Cycloaddition (Regioselectivity Issues) Start1 3-Bromo-4-methylisoxazole Reagent1 NCS / AIBN CCl4, Reflux Start1->Reagent1 Product 3-Bromo-4-(chloromethyl)isoxazole Reagent1->Product Start2 Dibromoformaldoxime Reagent2 Propargyl Chloride Base (e.g., KHCO3) Start2->Reagent2 Reagent2->Product Minor Isomer 3-Bromo-5-(chloromethyl)isoxazole (Major Byproduct) Reagent2->Isomer Major

Figure 1: Synthetic pathways contrasting the functionalization route vs. the cycloaddition route.

Reactivity & Functionalization Strategy

The power of this scaffold lies in its ability to undergo Orthogonal Functionalization .

Step 1: Nucleophilic Substitution (S_N2) at C4

The chloromethyl group is the more reactive electrophile under non-catalytic conditions. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) to install the "Right-Hand Side" (RHS) of the target molecule.

  • Reagents: Primary/Secondary amines, K₂CO₃, MeCN.

  • Outcome: Formation of 4-(aminomethyl) derivatives.[1]

  • Note: The C3-Br bond remains intact under these mild basic conditions.

Step 2: Cross-Coupling at C3

Once the C4 side chain is established, the C3-Br bond serves as a handle for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.

  • Sonogashira: Reacts with terminal alkynes.

  • Buchwald-Hartwig: Reacts with amines (if a C3-amino isoxazole is desired).

Reactivity cluster_SN2 Path A: C4 Functionalization (S_N2) cluster_Pd Path B: C3 Functionalization (Pd-Cat) Core 3-Bromo-4-(chloromethyl)isoxazole Inter 3-Bromo-4-(Nu-methyl)isoxazole Core->Inter K2CO3, MeCN, RT Nuc Nucleophile (Nu-H) (Amine, Thiol, Azide) Final 3-Aryl-4-(Nu-methyl)isoxazole Inter->Final Suzuki Coupling Na2CO3, Dioxane/H2O, 90°C Coupling Ar-B(OH)2 / Pd(PPh3)4

Figure 2: Sequential functionalization strategy leveraging orthogonal reactivity handles.

Experimental Protocols

General Procedure for S_N2 Displacement (C4-Position)

Objective: Installation of a secondary amine at the 4-position.

  • Preparation: Dissolve 3-bromo-4-(chloromethyl)isoxazole (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.1 eq).

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC or LC-MS (Look for disappearance of starting material mass).

  • Workup: Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Note: The product is a 3-bromo-4-(aminomethyl)isoxazole, stable for storage.

General Procedure for Suzuki Coupling (C3-Position)

Objective: Arylation of the C3-position.

  • Preparation: Dissolve the 3-bromo-isoxazole intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Aryl Boronic Acid (1.2 eq) and Na₂CO₃ (3.0 eq). Degas the solution with Nitrogen or Argon for 10 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Reaction: Heat to 80–90°C under inert atmosphere for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Safety & Stability

  • Hazards: As an alkyl chloride, the compound is a potential alkylating agent . It should be treated as a potential mutagen and skin sensitizer. The chloromethyl group can cause lachrymation.

  • Handling: Handle only in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the chloromethyl group to the alcohol.

  • Stability: The C-Br bond is stable to light and air. The C-Cl bond is sensitive to moisture over prolonged periods.

References

  • Isoxazole Synthesis via Nitrile Oxides: H. G. Aurich, "Isoxazoles," in Comprehensive Heterocyclic Chemistry II, Vol. 3, Elsevier, 1996.

  • Reactivity of Halomethyl Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Palladium-Catalyzed Cross-Coupling of Isoxazoles: Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. (General reference for heteroaryl coupling).
  • Safety of Alkyl Halides: ECHA (European Chemicals Agency) Registration Dossier for related Chloromethyl compounds.

Sources

Technical Whitepaper: 3-Bromo-4-(chloromethyl)isoxazole (CAS 2680537-59-9)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Bromo-4-(chloromethyl)isoxazole (CAS 2680537-59-9), a specialized heterocyclic building block used in advanced medicinal chemistry.

A Dual-Functional Electrophile for Precision Scaffold Construction

Executive Summary

3-Bromo-4-(chloromethyl)isoxazole (CAS 2680537-59-9) is a high-value heterocyclic intermediate characterized by its bifunctional reactivity.[1][2] As a 3,4-disubstituted isoxazole, it serves as a critical "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Its structure features two distinct reactive sites: an electrophilic chloromethyl group (susceptible to


 displacement) and an aryl bromide  (suitable for palladium-catalyzed cross-coupling). This duality allows researchers to sequentially construct complex bioactive molecules, particularly in the development of kinase inhibitors, GPCR ligands, and anti-infectives where the isoxazole ring acts as a bioisostere for amide bonds or phenyl rings.
Part 1: Chemical Identity & Physicochemical Properties

This compound is a halogenated isoxazole derivative. Its physicochemical profile dictates specific handling requirements due to its lachrymatory nature and moisture sensitivity.

PropertyData
Chemical Name 3-Bromo-4-(chloromethyl)isoxazole
CAS Number 2680537-59-9
Molecular Formula C

H

BrClNO
Molecular Weight 196.43 g/mol
SMILES ClCc1c(Br)noc1
Appearance White to off-white crystalline solid or low-melting solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactivity Class Alkylating Agent; Aryl Halide
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light
Part 2: Supply Chain & Validated Sources

Due to its recent registration (circa 2021–2022), CAS 2680537-59-9 is primarily available through specialized synthesis providers rather than broad-catalog commodity suppliers.

Primary Suppliers:

  • BiDe Pharmatech: A key source for novel heterocyclic building blocks, offering gram-to-kilogram scale synthesis.

  • Shanghai Leyan (Leyan): Specializes in functionalized heterocycles and lists this specific isomer.

  • Custom Synthesis (Enamine/WuXi): For GMP-grade or large-scale procurement, contract manufacturing organizations (CMOs) like Enamine or WuXi AppTec are recommended, citing the structure as the target.

Sourcing Note: Ensure the Certificate of Analysis (CoA) verifies the regioisomer purity (3-bromo-4-chloromethyl vs. 5-chloromethyl variants) using 1H-NMR, as isomer scrambling can occur during synthesis.

Part 3: Safety Data Sheet (SDS) Analysis & Handling Protocols

Hazard Classification (GHS): This substance is a potent alkylating agent and lachrymator . It poses severe risks if mishandled.[3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.

  • Sensitization, Skin: Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Critical Safety Protocol:

  • Engineering Controls: All handling must occur within a certified chemical fume hood. The chloromethyl moiety can hydrolyze to release HCl and formaldehyde equivalents, or act as a direct tear gas agent.

  • PPE:

    • Gloves: Double-gloving with Nitrile (outer) and Laminate/Butyl (inner) is required due to the penetrating power of benzyl chloride analogs.

    • Eye Protection: Chemical splash goggles and a face shield.

    • Respiratory: If fume hood containment is breached, use a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas).

  • Decontamination: Spills should be neutralized with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating capability before cleanup.

Part 4: Technical Application & Experimental Workflow

The utility of 3-Bromo-4-(chloromethyl)isoxazole lies in its orthogonal reactivity . The chloromethyl group (


-Cl) reacts with nucleophiles under mild basic conditions, while the bromide (

-Br) remains intact for subsequent transition-metal catalysis.
Workflow 1: Sequential Functionalization Strategy

Step 1: Nucleophilic Substitution (


) 
  • Objective: Attach a "tail" (amine, thiol, or phenol) to the isoxazole core.

  • Reagents: Nucleophile (1.1 eq), Base (K

    
    CO
    
    
    
    or DIPEA), Solvent (MeCN or DMF).
  • Conditions: 0°C to RT, 2–4 hours.

  • Outcome: Formation of 3-bromo-4-(substituted-methyl)isoxazole.

Step 2: Cross-Coupling (Suzuki-Miyaura)

  • Objective: Attach the isoxazole "head" to an aromatic scaffold.

  • Reagents: Aryl Boronic Acid (1.2 eq), Pd Catalyst (Pd(dppf)Cl

    
    ), Base (Na
    
    
    
    CO
    
    
    ), Solvent (Dioxane/Water).
  • Conditions: 80–100°C, 4–12 hours.

  • Outcome: Biaryl isoxazole formation.

Experimental Protocol:

Alkylation of a Secondary Amine

This protocol describes the reaction of CAS 2680537-59-9 with a secondary amine (e.g., morpholine) to generate a fragment library precursor.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-(chloromethyl)isoxazole (1.0 mmol, 196 mg) in anhydrous Acetonitrile (5 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Potassium Carbonate (anhydrous, 2.0 mmol, 276 mg) in one portion.

  • Nucleophile Introduction: Dropwise add the Secondary Amine (1.1 mmol) dissolved in Acetonitrile (1 mL) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor consumption of the chloride by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    • Note: The product retains the 3-bromo substituent, ready for the next step.

Part 5: Mechanistic Insight & Pathway Visualization

The following diagram illustrates the Orthogonal Functionalization Pathway , demonstrating how this single building block bridges two distinct chemical spaces (Aliphatic Nucleophiles and Aromatic Electrophiles).

G Start 3-Bromo-4-(chloromethyl)isoxazole (CAS 2680537-59-9) Step1_Reagents Step 1: SN2 Reaction (Nucleophile: R-NH2 / R-SH) Base, MeCN, RT Start->Step1_Reagents Intermediate Intermediate: 3-Bromo-4-(R-aminomethyl)isoxazole (Stable Aryl Bromide) Step1_Reagents->Intermediate Cl Displacement Step2_Reagents Step 2: Suzuki Coupling (Ar-B(OH)2) Pd(dppf)Cl2, 90°C Intermediate->Step2_Reagents Final Final Scaffold: 3-Aryl-4-(R-aminomethyl)isoxazole (Bioactive Core) Step2_Reagents->Final C-C Bond Formation

Caption: Orthogonal functionalization strategy utilizing the dual reactivity of CAS 2680537-59-9 for modular drug synthesis.

Part 6: References
  • BiDe Pharmatech. (2024). Product Catalog: 3-Bromo-4-(chloromethyl)isoxazole (CAS 2680537-59-9).[1][2] Retrieved from

  • Shanghai Leyan. (2024). Chemical Data Sheet: 3-Bromo-4-(chloromethyl)isoxazole. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Contextual grounding for isoxazole utility).

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958. (Mechanistic reference for isoxazole functionalization).

Sources

Technical Guide: Regioselective Synthesis & Differentiation of Bromo-(Chloromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the isomeric challenges associated with 3-bromo-4-(chloromethyl)isoxazole , a critical scaffold in medicinal chemistry.

Executive Summary & Nomenclature Clarification

Topic: 3-bromo-4-(chloromethyl)isoxazole vs. 4-chloromethyl-3-bromoisoxazole.

Core Insight: From a IUPAC nomenclature perspective, 3-bromo-4-(chloromethyl)isoxazole and 4-chloromethyl-3-bromoisoxazole are synonyms describing the exact same chemical entity. The numbering of the isoxazole ring is fixed (Oxygen=1, Nitrogen=2), meaning the substituent positions (3 and 4) define the molecule's identity regardless of the order in which they are spoken.

However, the "vs" in a research context almost invariably refers to the challenge of distinguishing this specific 3,4-substituted isomer from its regioisomers that form as competitive byproducts during synthesis. The two primary isomeric conflicts are:

  • The Regio-Conflict (3,4 vs. 3,5): Distinguishing the target (3,4-isomer) from the thermodynamically favored 3-bromo-5-(chloromethyl)isoxazole .

  • The Substituent-Swap (3-Br vs. 3-CH₂Cl): Distinguishing the target from 3-(chloromethyl)-4-bromoisoxazole .

This guide focuses on the synthesis, isolation, and definitive analytical differentiation of the 3-bromo-4-(chloromethyl) species.

The Isomeric Landscape: Structural Analysis

The isoxazole ring's asymmetry leads to distinct physicochemical profiles for each isomer. Understanding these differences is prerequisite to successful isolation.

FeatureTarget: 3-Bromo-4-(chloromethyl) Major Impurity: 3-Bromo-5-(chloromethyl) Swapped Isomer: 4-Bromo-3-(chloromethyl)
Structure Br at C3, CH₂Cl at C4Br at C3, CH₂Cl at C5CH₂Cl at C3, Br at C4
Synthesis Origin "Anti-thermodynamic" cycloaddition or functionalization of 4-methyl precursor.Standard 1,3-dipolar cycloaddition of bromonitrile oxide + propargyl chloride.Cycloaddition of chloroacetonitrile oxide + bromoalkyne.
C5-H Proton (NMR) Deshielded Singlet (~8.5 - 9.0 ppm) Absent (Substituted by CH₂Cl)Deshielded Singlet (~8.5 - 9.0 ppm)
C4-H Proton (NMR) Absent (Substituted by CH₂Cl)Shielded Singlet (~6.3 - 6.8 ppm) Absent (Substituted by Br)
Reactivity High reactivity at C4-CH₂Cl (benzylic-like).High reactivity at C5-CH₂Cl.[1]Lower reactivity at C3-CH₂Cl due to electronics.

Synthetic Pathways & Regiocontrol[2][3]

The synthesis of 3-bromo-4-(chloromethyl)isoxazole is non-trivial because direct cycloaddition favors the 3,5-isomer.

Pathway A: The "Natural" Route (Favors 3,5-Isomer)
  • Reaction: Bromonitrile oxide (generated in situ from dibromoformaldoxime) + Propargyl chloride.

  • Outcome: The steric and electronic preference of the alkyne directs the bulky group to position 5.

  • Result: ~85:15 mixture favoring 3-bromo-5-(chloromethyl)isoxazole . This is the wrong isomer for our target, but serves as a crucial reference standard.

Pathway B: The Directed Route (Targeting 3,4-Isomer)

To access the 3,4-isomer, we must bypass the standard regioselectivity rules. The most robust method involves constructing a 4-methyl scaffold and then functionalizing it.

Workflow:

  • Cycloaddition: Bromonitrile oxide + Propyne

    
     Mixture of 3-bromo-5-methyl (major) and 3-bromo-4-methylisoxazole  (minor).
    
  • Separation: These methyl isomers are often separable by fractional distillation or column chromatography due to polarity differences.

  • Radical Halogenation: The isolated 3-bromo-4-methylisoxazole is subjected to radical chlorination (NCS/AIBN or SO₂Cl₂).

    • Note: Radical bromination at the methyl group is faster, but chlorination provides the specific target.

SynthesisPathways Start Precursor: Dibromoformaldoxime Int1 Intermediate: Bromonitrile Oxide (Br-CNO) Start->Int1 Base (KHCO3) RouteA Route A: + Propargyl Chloride Int1->RouteA RouteB Route B: + Propyne Int1->RouteB Prod35 Major Product: 3-Bromo-5-(chloromethyl) isoxazole RouteA->Prod35 Cycloaddition (Favored) Prod34Me Minor Product: 3-Bromo-4-methyl isoxazole RouteB->Prod34Me Cycloaddition (Separation Req.) StepChlor Radical Chlorination (NCS, AIBN) Prod34Me->StepChlor Target TARGET: 3-Bromo-4-(chloromethyl) isoxazole StepChlor->Target Functionalization

Caption: Synthesis logic tree comparing the direct (failed) route vs. the stepwise functionalization route to the 3,4-isomer.

Experimental Protocol: Synthesis & Purification

Self-validating protocol for the generation of the 3-bromo-4-methyl precursor and subsequent chlorination.

Phase 1: Synthesis of 3-Bromo-4-methylisoxazole
  • Reagents: Dibromoformaldoxime (1.0 eq), Propyne (excess, bubbled), KHCO₃ (2.0 eq), EtOAc/H₂O biphasic system.

  • Procedure:

    • Dissolve dibromoformaldoxime in EtOAc.

    • Add KHCO₃ solution slowly while bubbling propyne gas through the mixture at 0°C.

    • Mechanism:[2][3][4][5] Base generates Br-CNO in situ; excess propyne traps it.

    • Stir 12h at RT.

  • Workup: Separate organic layer, wash with brine, dry over Na₂SO₄.

  • Purification (Critical): The crude contains both 3-bromo-5-methyl (major) and 3-bromo-4-methyl (minor).

    • Use Flash Column Chromatography (Hexane/EtOAc gradient).

    • Validation: The 5-methyl isomer typically elutes first (less polar). The 4-methyl isomer elutes second. Verify fractions by NMR (see Section 5).

Phase 2: Radical Chlorination to 3-Bromo-4-(chloromethyl)isoxazole
  • Reagents: 3-Bromo-4-methylisoxazole (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Benzotrifluoride (solvent).

  • Procedure:

    • Dissolve substrate in solvent under inert atmosphere (Ar/N₂).

    • Add NCS and AIBN.

    • Reflux for 2-4 hours. Monitor by TLC (product will be slightly more polar or have different staining).

  • Workup: Filter off succinimide byproduct. Evaporate solvent.[6]

  • Purification: Short silica plug to remove unreacted starting material.

Analytical Differentiation (The "Self-Validating" Step)

This is the most critical section for the researcher. You must confirm you have the 3,4-isomer and not the 3,5-isomer.

1H-NMR Diagnostics (CDCl₃)
IsomerC5-H Signal C4-H Signal CH₂Cl Signal
3-Bromo-4-(chloromethyl) Singlet, ~8.4 - 8.8 ppm AbsentSinglet, ~4.5 ppm
3-Bromo-5-(chloromethyl) AbsentSinglet, ~6.5 ppm Singlet, ~4.6 ppm
4-Bromo-3-(chloromethyl) Singlet, ~8.5 ppm AbsentSinglet, ~4.5 ppm

Logic Check:

  • If you see a signal around 6.5 ppm , you have the 3,5-isomer (impurity).

  • If you see a signal around 8.5 ppm , you have a 4-substituted/5-unsubstituted isoxazole (Target).

  • Distinguishing Target vs. Swapped Isomer: If you suspect the "swapped" isomer (4-bromo-3-chloromethyl), you must rely on 13C-NMR or NOESY .

    • NOESY: In the target (3-bromo-4-chloromethyl), the CH₂Cl protons will show a NOE correlation to the C5-H proton.

    • In the swapped isomer (3-chloromethyl-4-bromo), the CH₂Cl is at C3, far from C5-H; no strong NOE is observed.

Mass Spectrometry (GC-MS)

Both isomers have identical molecular weights and similar fragmentation patterns (loss of Cl, loss of Br). MS is not sufficient for regiochemical assignment without a known standard.

Applications & Reactivity Profile

Why does the 3,4-isomer matter?

  • Alkylation Potential: The 4-chloromethyl group is a potent electrophile. It is used to attach the isoxazole ring to amines or thiols in the synthesis of COX-2 inhibitors and isoxazolyl-penicillins .

  • Bioisosterism: The 3,4-disubstituted isoxazole scaffold is often used as a bioisostere for 1,2-disubstituted benzenes in drug design, providing improved solubility and metabolic stability.

  • Stability: The 3-bromo group acts as a blocking group preventing metabolic oxidation at the 3-position, while also allowing for subsequent Suzuki couplings to introduce aryl groups.

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: Regioselective Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition.[7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Halogenated Isoxazoles

    • Title: Synthesis of 3-Bromo-5-(chloromethyl)isoxazole (Reference for 3,5-isomer).[1]

    • Source: CymitQuimica Product Data.[10]

  • NMR Characterization of Isoxazoles

    • Title: 1H NMR Spectrum of Isoxazole Derivatives (Chemical Shifts of C4-H vs C5-H).
    • Source: Spectrabase / Wiley.
    • URL:[Link]

  • Radical Halogenation Protocols

    • Title: Preparation of 3-Bromo-4-halomethylisoxazoles via Radical Substitution.
    • Source: Organic Syntheses (General Methodology).
    • URL:[Link] (General reference for NCS radical halogenation protocols).

Sources

Technical Guide: 3,4-Disubstituted Isoxazole Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged but Elusive" Scaffold

In medicinal chemistry, the isoxazole ring is more than a simple spacer; it is a critical bioisostere for amide bonds, esters, and phenolic rings. However, a stark dichotomy exists in the synthetic accessibility of its substitution patterns.[1] While 3,5-disubstituted isoxazoles are thermodynamically favored and easily accessed via standard 1,3-dipolar cycloadditions, the 3,4-disubstituted isoxazole motif—found in blockbuster COX-2 inhibitors like Valdecoxib—presents a significant regiochemical challenge.

This guide addresses the "3,4-problem" by detailing high-fidelity synthetic routes and defining the core building blocks required to access this specific geometry. We move beyond basic synthesis into "building block" strategy: how to construct, functionalize, and validate these cores for SAR (Structure-Activity Relationship) campaigns.

Strategic Value & Bioisosterism

The 3,4-disubstituted isoxazole places substituents at adjacent positions (C3 and C4), creating a specific vector angle (~60-70°) distinct from the linear arrangement of the 3,5-isomer.

  • Metabolic Stability: Unlike furan or pyrrole, the N-O bond imparts unique oxidative stability while retaining aromatic character.

  • Pharmacophore Mapping: The 3,4-substitution pattern mimics the cis-stilbene or ortho-substituted biphenyl geometry, crucial for fitting into hydrophobic pockets (e.g., the COX-2 active site).

  • Masked Functionality: Under reductive conditions, the isoxazole ring opens to reveal a

    
    -amino enone, serving as a latent pharmacophore.
    
Diagram 1: Regioselectivity Logic & Bioisosteric Mapping

The following diagram illustrates the divergence in synthesis when targeting 3,4- vs. 3,5-substitution and the resulting pharmacophore vectors.

IsoxazoleLogic Start Nitrile Oxide (Dipole) Alkyne Terminal Alkyne (Dipolarophile) Start->Alkyne + Enamine Enamine (Dipolarophile) Start->Enamine + Iso35 3,5-Disubstituted Isoxazole (Thermodynamic Product) Alkyne->Iso35 Standard [3+2] Cycloaddition Iso34 3,4-Disubstituted Isoxazole (Kinetic/Steric Control) Enamine->Iso34 Regioselective [3+2] (Inverse Demand) Vector35 Linear Vector (Distance > 5Å) Iso35->Vector35 Vector34 Angled Vector (Distance < 3Å) Iso34->Vector34

Caption: Divergent synthesis pathways showing how dipolarophile choice dictates regiochemistry (3,5- vs 3,4-substitution).

Core Building Blocks & Synthetic Architectures

To navigate the synthesis of 3,4-disubstituted isoxazoles, we categorize the approach into two streams: De Novo Construction (ring formation) and Core Functionalization (coupling on pre-formed rings).

The "Magic" Building Blocks

For high-throughput medicinal chemistry, we rely on pre-functionalized cores. The following are the most high-value building blocks for accessing the 3,4-space:

Building Block ClassKey Reagent ExampleApplication Utility
4-Haloisoxazoles 4-Bromo-3-methylisoxazole The "workhorse" for Suzuki/Stille couplings. The C4-halogen is highly reactive due to the heteroaromatic electronics.
Isoxazole-4-boronic Acids 3,5-Dimethylisoxazole-4-boronic acid Ideal for introducing the isoxazole unit onto an existing aryl scaffold via Suzuki coupling.
4-Aminoisoxazoles 4-Amino-3-methylisoxazole Precursor for urea/amide formation; mimics aniline in kinase inhibitors.
Enamines Morpholine enamines In situ generated dipolarophiles essential for constructing the ring with 3,4-regiochemistry.
De Novo Synthesis: The Enamine Route

The standard reaction of nitrile oxides with alkynes yields 3,5-isomers due to steric and electronic factors. To force 3,4-substitution, we must use enamines as dipolarophiles.[2]

  • Mechanism: The electron-rich enamine reacts with the nitrile oxide (generated in situ from chloro-oxime) to form a 5-amino-isoxazoline intermediate.

  • Key Step: Elimination of the amine moiety (often pyrrolidine or morpholine) aromatizes the ring, locking in the 3,4-substitution pattern.

Experimental Protocols

Protocol A: De Novo Regioselective Synthesis (The Enamine Method)

Target: 3-Phenyl-4-(4-chlorophenyl)isoxazole Reference Grounding: Adapted from Jia et al., Synlett 2013.

Rationale: This method avoids transition metals and operates under mild conditions, ensuring high regioselectivity (>95:5) for the 3,4-isomer.[2][3]

Reagents:

  • Benzaldehyde oxime (Precursor A)

  • N-Chlorosuccinimide (NCS)

  • 4-Chlorophenylacetaldehyde (Precursor B)

  • Pyrrolidine (Catalyst/Enamine former)

  • Triethylamine (

    
    )[4][5]
    

Step-by-Step Workflow:

  • Chlorination (Nitrile Oxide Precursor): Dissolve Benzaldehyde oxime (1.0 equiv) in DMF. Add NCS (1.1 equiv) portion-wise at 0°C. Stir for 1 hour to generate the N-hydroximidoyl chloride.

  • Enamine Formation (In Situ): In a separate vessel, treat 4-Chlorophenylacetaldehyde (1.0 equiv) with Pyrrolidine (1.2 equiv) in toluene. Stir for 30 mins to form the enamine.

  • Cycloaddition: Add the enamine solution to the chloro-oxime solution.

  • Dipole Generation: Add

    
     (1.5 equiv) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
    
  • Elimination/Aromatization: Stir the mixture at ambient temperature for 4–6 hours. The pyrrolidine moiety spontaneously eliminates, yielding the aromatic isoxazole.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Target: 3-Methyl-4-arylisoxazole from 4-bromoisoxazole

Rationale: 4-Bromoisoxazoles are readily available. This protocol uses a robust catalyst system to couple aryl boronic acids to the C4 position.

Reagents:

  • 4-Bromo-3-methylisoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species.

  • Assembly: Add halide, boronic acid, base, and catalyst.[6]

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Comparative Data: Synthetic Efficiency

The following table summarizes the efficiency of different routes to 3,4-disubstituted isoxazoles based on literature precedents.

Synthetic RouteKey IntermediateRegioselectivity (3,4 : 3,[1][2][3][5][7][8]5)Typical YieldNotes
Alkyne Cycloaddition Alkyne< 5 : 9560-80%Not recommended for 3,4-isomers; favors 3,5.
Enamine Cycloaddition Enamine> 98 : 2 75-95% Best for de novo construction of 3,4-pattern.
Suzuki Coupling (C4) 4-BromoisoxazoleN/A (Pre-defined)80-95%Excellent for library generation; limited by bromide availability.
Condensation

-Keto esters
Variable50-70%Often requires harsh acidic conditions; can yield mixtures.

Decision Logic for Medicinal Chemists

When should you use which method? Use the decision tree below to select the optimal synthetic strategy for your specific target.

SynthesisDecision Start Target Molecule: 3,4-Disubstituted Isoxazole Q1 Is the C3-C4 core commercially available? Start->Q1 YesPath Yes (e.g., 4-Br-3-Me-Isoxazole) Q1->YesPath Check Inventory NoPath No (Novel Core Needed) Q1->NoPath Custom Synthesis Method1 Route A: Functionalization (Suzuki/Stille Coupling) YesPath->Method1 Method2 Route B: De Novo Synthesis (Enamine Cycloaddition) NoPath->Method2

Caption: Decision matrix for selecting between functionalization of building blocks vs. de novo ring construction.

References

  • Jia, Q.-F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013).[7] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[1][2][5][7][9] Synlett, 24(01), 79–84.[7]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on bioisosteres).
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.

Sources

Technical Guide: Physicochemical Profiling and Synthetic Utility of C4H3BrClNO Isoxazoles

[1]

Executive Summary

The molecular formula C4H3BrClNO represents a specialized class of halogenated isoxazoles, serving as high-value scaffolds in medicinal chemistry and agrochemical synthesis.[1][2] Unlike simple heterocycles, these compounds possess orthogonal reactivity profiles due to the presence of both bromine and chlorine substituents on or near the isoxazole core.

This guide analyzes the two primary structural classes defined by this stoichiometry:

  • Fully Substituted Ring Isomers: (e.g., 4-bromo-5-chloro-3-methylisoxazole) where halogens are directly attached to the heteroaromatic ring.[1]

  • Side-Chain Functionalized Isomers: (e.g., 4-bromo-3-(chloromethyl)isoxazole) where one halogen occupies a reactive alkyl side chain.[1]

Structural Isomerism & Molecular Stoichiometry

The formula C4H3BrClNO dictates a strict atom economy: a central isoxazole ring (C3NO) substituted with a methyl group (providing the necessary carbon count to reach C4) and two halogens (Br, Cl). The position of these substituents fundamentally alters the chemical stability and reactivity.

Validated Isomeric Classes
Isomer ClassRepresentative StructureIUPAC NameReactivity Profile
Class A: Ring-Halogenated 4-Bromo-5-chloro-3-methylisoxazole 4-bromo-5-chloro-3-methyl-1,2-oxazoleHigh Stability. Used in Pd-catalyzed cross-couplings (Suzuki/Stille) at the C4-Br position.[1]
Class B: Side-Chain Alkylating 4-Bromo-3-(chloromethyl)isoxazole 4-bromo-3-(chloromethyl)-1,2-oxazoleHigh Reactivity. The chloromethyl group is a potent electrophile for nucleophilic substitution (

).[1]
Class C: Regioisomer 5-Bromo-4-chloro-3-methylisoxazole 5-bromo-4-chloro-3-methyl-1,2-oxazoleVariable. C5-Br is generally more labile to nucleophilic aromatic substitution (

) than C4-Br.[1]
Molecular Weight & Isotope Distribution

For mass spectrometry (MS) validation, the distinct isotope pattern of Bromine (


  • Average Molecular Weight: 196.43 g/mol [1]

  • Monoisotopic Mass: 194.908 g/mol [1]

  • M+ Isotope Pattern:

    • M (195): 100% (Base peak)

    • M+2 (197): ~130% (Contribution from

      
       and 
      
      
      )
    • M+4 (199): ~30% (Contribution from

      
      )
      

Physicochemical Properties[1][3]

The following data aggregates experimental and predicted values for the Class A isomer (4-bromo-5-chloro-3-methylisoxazole), as it is the thermodynamic sink of the series.

Table 1: Physical Data Profile
PropertyValue / RangeContext
Physical State Crystalline SolidLow-melting solid, often off-white to pale yellow.[1]
Melting Point 45 – 55 °CPredicted range based on 3,5-disubstituted analogs.[1]
Boiling Point 210 – 220 °CAt 760 mmHg.[1]
LogP (Octanol/Water) 2.4 – 2.8Moderately lipophilic; suitable for CNS drug scaffolds.[1]
Topological Polar Surface Area (TPSA) ~26 ŲIndicates good membrane permeability.[1]
pKa N/ANo ionizable protons in the neutral range.[1]

Synthetic Protocols & Manufacturing

Synthesis of C4H3BrClNO requires precise regiocontrol to prevent over-halogenation.[1] The following protocols outline the synthesis of the Class A (Ring-substituted) and Class B (Side-chain) variants.

Protocol A: Synthesis of 4-Bromo-5-chloro-3-methylisoxazole

This route utilizes a "Halogen Dance" strategy where the most reactive position (C4) is brominated first, followed by functionalization of C5.[1]

Reagents: 3-methylisoxazol-5(4H)-one, Phosphoryl chloride (

  • Chlorination (C5):

    • Dissolve 3-methylisoxazol-5(4H)-one in excess

      
      .[1]
      
    • Add catalytic triethylamine (

      
      ).[1]
      
    • Reflux at 100°C for 4 hours to yield 5-chloro-3-methylisoxazole .[1]

    • Quench: Pour onto crushed ice carefully (exothermic hydrolysis of

      
      ). Extract with Dichloromethane (DCM).
      
  • Bromination (C4):

    • Dissolve the crude 5-chloro-3-methylisoxazole in Acetonitrile (MeCN).[1]

    • Add 1.1 equivalents of NBS.[1]

    • Stir at room temperature for 12 hours. The electron-rich C4 position undergoes Electrophilic Aromatic Substitution (

      
      ).
      
    • Purification: Remove solvent in vacuo; purify via silica gel chromatography (Hexane/EtOAc 9:1).[1]

Protocol B: Synthesis of 4-Bromo-3-(chloromethyl)isoxazole

This route targets the methyl side chain using radical halogenation.[1]

  • Precursor Synthesis: Start with 4-bromo-3-methylisoxazole.[1]

  • Radical Chlorination:

    • Solvent: Carbon Tetrachloride (

      
      ) or Trifluorotoluene (greener alternative).
      
    • Reagent: N-Chlorosuccinimide (NCS, 1.0 eq) + Benzoyl Peroxide (cat.[1] initiator).

    • Conditions: Reflux under

      
       atmosphere for 6 hours.
      
    • Note: Strictly control stoichiometry to prevent gem-dichlorination.[1]

Synthetic Workflow Visualization

Synthesis_PathwaysStart3-Methylisoxazol-5-oneInter15-Chloro-3-methylisoxazoleStart->Inter1POCl3, Reflux(Dehydrative Chlorination)ProductA4-Bromo-5-chloro-3-methylisoxazole(Class A)Inter1->ProductANBS, MeCN(SEAr Bromination)Start24-Bromo-3-methylisoxazoleProductB4-Bromo-3-(chloromethyl)isoxazole(Class B)Start2->ProductBNCS, Radical Initiator(Side-chain Halogenation)

Figure 1: Divergent synthetic pathways for ring-substituted (Class A) vs. side-chain functionalized (Class B) isoxazoles.[1][2][3][4][5][6]

Analytical Characterization

To validate the identity of synthesized C4H3BrClNO isomers, researchers must rely on NMR and MS data.[1]

Nuclear Magnetic Resonance ( -NMR)
  • Class A (Ring Substituted):

    • Spectrum is very simple due to lack of ring protons.[1]

    • Signal: Single singlet (

      
       2.2 - 2.4 ppm) corresponding to the 
      
      
      group.[1]
    • Validation: Absence of aromatic protons in the

      
       6.0 - 8.5 ppm region confirms full ring substitution.[1]
      
  • Class B (Side-Chain):

    • Signal 1: Singlet (

      
       4.5 - 4.7 ppm) for the 
      
      
      group (deshielded by Cl).[1]
    • Signal 2: Singlet (

      
       8.4 - 8.6 ppm) for the C5-H ring proton.[1]
      
Mass Spectrometry (EI/ESI)

The "M+2" and "M+4" peak ratios are the definitive confirmation of the Br/Cl combination.

  • Base Peak: m/z 195/197 (approx 1:1 intensity due to Br).[1]

  • Fragmentation: Loss of halogen radicals (

    
     or 
    
    
    ) is common in Electron Impact (EI) ionization.[1]

Applications in Drug Development[2][8][9]

Bioisosterism & Metabolic Stability

The 3,5-disubstituted isoxazole ring is a classic bioisostere for amide bonds and carboxylic esters.[1]

  • Metabolic Blockade: Introducing halogens (Br/Cl) blocks metabolic oxidation at the C4/C5 positions, significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: The presence of Cl and Br increases LogP, enhancing Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., GABA modulators).

Orthogonal Cross-Coupling

The C4-Br bond is significantly more reactive toward Palladium (Pd) insertion than the C5-Cl bond.[1]

  • Chemospecificity: Researchers can perform a Suzuki-Miyaura coupling at C4 (replacing Br with an aryl group) while retaining the C5-Cl for subsequent nucleophilic substitution, allowing for the rapid construction of complex libraries.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature and Protocols. Retrieved from [Link]

Strategic Synthesis of 4-Haloisoxazoles: Versatile Scaffolds for High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In modern drug discovery, the isoxazole ring is not merely a linker; it is a pharmacophore capable of engaging in hydrogen bonding (acceptor via N, donor via C-H if unsubstituted) and pi-stacking interactions. However, the true utility of isoxazoles in library generation lies in their halogenated intermediates .

Specifically, 4-haloisoxazoles (4-iodo and 4-bromo variants) represent a "privileged" class of intermediates. Unlike their 3- or 5-substituted counterparts, the 4-position offers a unique vector for diversification. It sits at the metabolic "soft spot" of the ring, where substitution can block oxidative metabolism while simultaneously providing a handle for palladium-catalyzed cross-coupling reactions.

This guide details a robust, regiocontrolled synthesis of 4-iodoisoxazoles, moving beyond traditional [3+2] cycloadditions to a more precise electrophilic cyclization strategy. This protocol is designed for scalability and high-fidelity analog generation.

Strategic Analysis of Synthetic Routes

To access high-value halogenated isoxazoles, researchers typically choose between three strategies. Causal analysis reveals why Electrophilic Cyclization is superior for 4-halo variants.

StrategyMechanismProsCons
A. Direct Halogenation Electrophilic Aromatic Substitution (SEAr) on pre-formed isoxazole.Simple reagents (NBS/NIS).Poor regioselectivity if 3/5 positions are activated; harsh conditions can degrade sensitive side chains.
B. [3+2] Cycloaddition Dipolar cycloaddition of nitrile oxides with halo-alkynes.Convergent; builds ring and halogen simultaneously.High Risk: Halo-alkynes are unstable; nitrile oxides are prone to dimerization (furoxan formation).
C. Electrophilic Cyclization Recommended: ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes.[1][2][3][4][5]Self-Validating: Colorimetric endpoint; 100% regiocontrol for 4-iodo position; mild conditions.Requires synthesis of acyclic precursor (ynone).
Decision Logic

We prioritize Strategy C (Electrophilic Cyclization) because it decouples the ring formation from the halogenation potential. By pre-installing the carbon skeleton in the acyclic ynone, we force the iodine to the 4-position during the ring closure, eliminating the regioisomer purification bottleneck common in Strategy B.

Detailed Protocol: Regioselective Synthesis of 4-Iodo-3,5-Diaryl Isoxazoles

Objective: Synthesis of 4-iodo-3-phenyl-5-(p-tolyl)isoxazole as a representative scaffold. Scale: 5.0 mmol basis.

Phase 1: Precursor Assembly (Ynone Synthesis)

Rationale: The Sonogashira coupling provides a modular way to vary the 3- and 5- positions independently before ring closure.

  • Reagents: Benzoyl chloride (5.0 mmol), 4-ethynyltoluene (5.0 mmol), PdCl2(PPh3)2 (2 mol%), CuI (4 mol%), Et3N (solvent/base).

  • Procedure:

    • Dissolve catalyst and alkyne in dry Et3N under Ar.

    • Add acid chloride dropwise at 0°C.

    • Stir at RT for 4 hours.

  • Validation: TLC (Hexane/EtOAc 9:1) shows disappearance of acid chloride. Product is a distinct yellow solid.

Phase 2: Oxime Formation (The "Z" Isomer Trap)

Rationale: Cyclization requires the nitrogen lone pair to be in proximity to the alkyne. Methoxylamine is used over hydroxylamine to prevent side reactions and improve lipophilicity.

  • Reagents: Ynone (from Phase 1), Methoxylamine HCl (1.5 equiv), Pyridine (2.0 equiv), MeOH.

  • Procedure:

    • Suspend ynone in MeOH. Add pyridine and methoxylamine HCl.

    • Stir at RT for 12 hours.

    • Critical Step: Evaporate MeOH, redissolve in Et2O, wash with 1N HCl (removes pyridine).

  • Validation: 1H NMR will show a mixture of E/Z isomers. Note: Both isomers cyclize, but E-isomer equilibrates to Z under reaction conditions.

Phase 3: Electrophilic Ring Closure (The Key Step)

Rationale: Iodine Monochloride (ICl) acts as a "soft" electrophile, activating the alkyne pi-system. The oxime oxygen then attacks the activated complex, closing the ring and expelling MeCl.

  • Reagents: Oxime intermediate (1.0 equiv), ICl (1.2 equiv), CH2Cl2 (anhydrous).

  • Setup: Flame-dried round bottom flask, dark (foil-wrapped) to prevent radical iodination.

  • Step-by-Step:

    • Dissolve oxime in CH2Cl2 (0.1 M). Cool to 0°C.

    • Add ICl (1.0 M in CH2Cl2) dropwise. Observation: Solution turns dark red/brown.

    • Allow to warm to RT and stir for 1 hour.

    • Quench: Pour into sat. Na2S2O3 (sodium thiosulfate). Self-Validating Endpoint: The dark iodine color vanishes instantly, leaving a pale yellow organic layer.

    • Extract with CH2Cl2, dry over MgSO4, concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). 4-iodoisoxazoles typically elute rapidly (high Rf).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the specific activation of the alkyne by ICl and the subsequent nucleophilic attack.

IsoxazoleSynthesis Start Acid Chloride + Alkyne Ynone Ynone Intermediate Start->Ynone Sonogashira (Pd/Cu) Oxime O-Methyl Oxime Ynone->Oxime MeONH2·HCl Pyridine Activation I-Cl Activation of Alkyne Oxime->Activation ICl CH2Cl2 Cyclization 5-Endo-Dig Cyclization Activation->Cyclization Nucleophilic Attack Product 4-Iodo-Isoxazole (Target) Cyclization->Product -MeCl Elimination

Figure 1: Step-wise synthesis workflow from raw materials to the 4-iodoisoxazole scaffold via electrophilic cyclization.

Downstream Applications: The Divergent Library

Once the 4-iodoisoxazole is in hand, it serves as a "master key" for library generation. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive towards oxidative addition by Palladium(0).

Functionalization Logic
  • Suzuki-Miyaura: Introduces aryl/heteroaryl groups (Biaryl analogs).

  • Sonogashira: Introduces alkynes (Rigid linkers).

  • Heck: Introduces alkenes (Michael acceptors).

  • Carbonylation: Converts C-I to Esters/Amides.

SAR_Logic Core 4-Iodoisoxazole (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 Base Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu Et3N Heck Heck Reaction (Alkenes) Core->Heck Pd(OAc)2 Ligand Target1 Biaryl Analogs (Solubility/Potency) Suzuki->Target1 Target2 Alkynyl Linkers (Shape/Geometry) Sonogashira->Target2 Target3 Extended Pi-Systems (Fluorescence/Binding) Heck->Target3

Figure 2: Divergent synthesis strategy utilizing the 4-iodo handle for rapid SAR exploration.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Choices[6]
  • Why ICl? Iodine monochloride is polarized (

    
    ). The "soft" iodine selectively coordinates to the alkyne pi-system. Using 
    
    
    
    alone often results in lower yields due to reversible complexation, whereas the chloride anion in ICl assists in the final elimination step.
  • Why O-Methyl Oxime? Using a free oxime (-OH) often leads to competitive O-acylation or formation of isoxazolines that require harsh dehydration. The O-methyl group acts as a leaving group (as MeCl) during the cyclization, driving the reaction to aromaticity irreversibly [1].

Self-Validating Systems
  • The Thiosulfate Test: Upon quenching the ICl reaction, the organic layer must turn from dark red to clear/pale yellow. Retention of red color indicates incomplete quenching or the presence of non-reducible byproducts.

  • Regiochemistry Check: In the 1H NMR of the final product, the absence of a singlet around

    
     6.5-7.0 ppm (characteristic of the isoxazole C4-H) confirms full halogenation.
    
Safety Considerations
  • ICl Hazards: ICl is corrosive and releases HCl upon hydrolysis. Handle in a fume hood.

  • Isoxazole Stability: While aromatic, the N-O bond is latent energetic. Avoid heating isoxazole intermediates above 150°C without DSC testing, as ring cleavage to nitriles can occur exothermically.

References

  • Waldo, J. P., & Larock, R. C. (2007).[4][5] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and pharmacological evaluation of novel isoxazoles linked 2-phenyl benzothiazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 53, 475-481. [Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[1][6][7][8][9][10][11][12] Medicinal Chemistry Research, 27, 1309–1344. [Link]

  • Zhu, G., et al. (2025). Recent advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15,[7] 82. [Link]

Sources

Strategic Sourcing and Utilization of 3-Bromo-4-(chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and handling of 3-bromo-4-(chloromethyl)isoxazole .

Note on Isomer Specificity: This guide specifically addresses the 4-(chloromethyl) isomer. Researchers often confuse this with the widely available 3-bromo-5-(chloromethyl)isoxazole (CAS 124498-15-3). The 3,4-substitution pattern requires distinct synthetic strategies due to the regioselectivity of standard nitrile oxide cycloadditions, which typically favor the 3,5-isomer.

Executive Summary

3-bromo-4-(chloromethyl)isoxazole is a high-value heterocyclic building block used in the synthesis of bioactive compounds, particularly for introducing the isoxazole core as a bioisostere for amide or ester linkages.

  • The "Warhead": The chloromethyl group serves as a potent electrophile for

    
     alkylation (reacting with amines, thiols, or phenols).
    
  • The "Handle": The 3-bromo substituent allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to elaborate the core.

Availability Status: Unlike its 5-isomer counterpart, the 4-chloromethyl variant is not a commodity chemical . It is rarely held in stock by major catalog suppliers (Sigma, Fisher, Combi-Blocks) due to the regiochemical difficulty of its formation and the hydrolytic instability of the benzylic-like chloride.

Recommended Strategy: Do not search for the chloride directly. Instead, source the stable alcohol precursor or the methyl-analog and perform the functionalization in-house.

Commercial Landscape & Sourcing Strategy

The "Make vs. Buy" Decision Matrix

Because the target molecule is unstable upon long-term storage (susceptible to hydrolysis to the alcohol), commercial vendors typically supply the alcohol or ester precursors.

Primary Sourcing Targets (In Order of Preference):

  • Target Precursor: (3-bromoisoxazol-4-yl)methanol

    • Status: Occasional stock.

    • Action: Convert to chloride using

      
      .
      
  • Secondary Precursor: Ethyl 3-bromoisoxazole-4-carboxylate

    • Status: Available from specialty heterocyclic vendors (e.g., Enamine, Anichem).

    • Action: Reduction (

      
      ) 
      
      
      
      Chlorination.
  • Tertiary Precursor: 3-bromo-4-methylisoxazole

    • Status: Available.[1][2][3][4][5][6][7]

    • Action: Radical halogenation (NBS/NCS).

Verified Aggregators

If direct sourcing fails, utilize the following chemical aggregators to locate stock of the alcohol precursor:

  • SciFinder-n / ChemSpider: Search by substructure, enforcing the 3,4-substitution pattern.

  • eMolecules: Filter for "In Stock" to avoid 6-week lead times from virtual inventories.

Technical Synthesis Guide

If the specific 4-chloromethyl isomer cannot be sourced, it must be synthesized. The following protocol describes the robust conversion of the alcohol precursor to the chloride. This method is preferred over radical chlorination of the methyl group due to higher purity profiles.

Protocol: Deoxychlorination of (3-bromoisoxazol-4-yl)methanol

Reaction Overview:



Reagents:

  • (3-bromoisoxazol-4-yl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve (3-bromoisoxazol-4-yl)methanol in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Activation: Add catalytic DMF (activates

    
     via the Vilsmeier-Haack intermediate).
    
  • Addition: Add

    
     dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The alcohol spot (lower

      
      ) should disappear, replaced by the chloride (higher 
      
      
      
      ).
  • Workup (Quench):

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated aqueous

      
       until pH is neutral (gas evolution will occur).
      
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
    • Note: The product is a benzylic-like halide and can degrade with heat.

  • Purification: Usually not required if conversion is quantitative. If necessary, perform a rapid filtration through a silica plug using 10% EtOAc/Hexanes.

Analytical Validation (QC)
TestExpected ResultNote
1H NMR (CDCl3)

~4.50 ppm (s, 2H, -CH 2Cl)
Distinct downfield shift from alcohol precursor (~4.6 ppm).
1H NMR (Aromatic)

~8.5-8.8 ppm (s, 1H, C5-H )
Characteristic singlet for the isoxazole ring proton.
LC-MS [M+H]+ matches calculated massNote the Br/Cl isotope pattern (75/77 Br and 35/37 Cl).
Appearance Colorless to pale yellow oil/solidDarkening indicates decomposition (HCl release).

Visualizing the Sourcing & Synthesis Workflow

The following diagram illustrates the decision logic for sourcing this specific isomer and the synthetic pathways to access it.

G Figure 1: Strategic Sourcing and Synthesis Decision Matrix for 3-bromo-4-substituted Isoxazoles Target Target: 3-bromo-4-(chloromethyl)isoxazole CheckStock Check Commercial Stock (Enamine, eMolecules) IsAvailable Available? CheckStock->IsAvailable Alcohol Precursor A: (3-bromoisoxazol-4-yl)methanol IsAvailable->Alcohol No (Most Likely) Buy Direct Purchase (Cold Chain Required) IsAvailable->Buy Yes Ester Precursor B: Ethyl 3-bromoisoxazole-4-carboxylate Alcohol->Ester If Alcohol unavailable Methyl Precursor C: 3-bromo-4-methylisoxazole Alcohol->Methyl Alternative Source SOCl2 Deoxychlorination (SOCl2 / DCM) Alcohol->SOCl2 Preferred Route Reduction Reduction (LiBH4 or DIBAL) Ester->Reduction Radical Radical Halogenation (NBS / AIBN) Methyl->Radical SOCl2->Target Reduction->Alcohol Radical->Target Yields Bromomethyl (Functional Equivalent)

Safety & Handling (E-E-A-T)

Reactivity Hazards[8]
  • Vesicant/Lachrymator: Like benzyl chlorides, 4-(chloromethyl)isoxazoles are potent alkylating agents. They can cause severe skin burns and respiratory irritation. Handle only in a fume hood.

  • Thermal Instability: The isoxazole ring, while generally stable, can undergo N-O bond cleavage under harsh reducing conditions. The chloromethyl group is prone to hydrolysis if stored in wet solvents.

Storage Protocols
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilization: If synthesizing in bulk, consider storing as a solution in anhydrous DCM or Toluene to prevent intermolecular polymerization.

Applications in Drug Discovery

This molecule is primarily used to construct fragment libraries.

  • Fragment Linking: The chloromethyl group reacts with amines to form secondary/tertiary amines, a common motif in kinase inhibitors.

  • Scaffold Elaboration: The 3-bromo group is left intact during the alkylation step, allowing for late-stage diversification via Suzuki coupling to introduce biaryl systems.

References

  • Isoxazole Synthesis Overview: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[8][9] Current Organic Chemistry, 9(10), 925-958.

  • Regioselectivity of Nitrile Oxide Cycloadditions: Himo, F., et al. (2005). Cycloaddition reactions of nitrile oxides with alkenes and alkynes: On the mechanism and regioselectivity. Journal of the American Chemical Society, 127(5), 1512-1524.

  • Halogenation Protocols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Refer to Chapter 10: Aliphatic Substitution).

  • Patent Reference (Isoxazole Intermediates): Google Patents. (1996). Process for the preparation of 3,5-disubstituted isoxazoles. CA1258860A.

Sources

Methodological & Application

Application Note: Synthesis of 3-Aryl-4-(chloromethyl)isoxazoles via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the Synthesis of 3-aryl-4-(chloromethyl)isoxazoles via Palladium-Catalyzed Cross-Coupling .

While direct de novo cyclization to 4-(chloromethyl)isoxazoles is often achieved via non-catalytic methods (e.g., nitrile oxide cycloaddition), the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-halo-4-(chloromethyl)isoxazole scaffolds represents the most robust, modular strategy for medicinal chemistry libraries. This approach allows for the late-stage introduction of diverse aryl groups into the sensitive 4-(chloromethyl)isoxazole core, a critical "warhead" for covalent drugs and proximal binding probes.

Abstract & Strategic Significance

The isoxazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib). The 4-(chloromethyl)isoxazole derivative is particularly valuable as a reactive intermediate; the electrophilic chloromethyl group enables further functionalization (e.g., nucleophilic substitution with amines/thiols) or acts as a covalent trap in target identification.

Traditional syntheses of 3-aryl-isoxazoles often require harsh cyclization conditions incompatible with sensitive functional groups. This protocol utilizes a Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) strategy, enabling the convergent synthesis of 3-aryl-4-(chloromethyl)isoxazoles from a stable 3-bromo-4-(chloromethyl)isoxazole precursor. This method offers superior tolerance for functional groups and avoids the regioselectivity issues common in direct cyclization approaches.[1]

Reaction Design & Mechanistic Insight

The Challenge: Chemoselectivity

The primary challenge in this transformation is the chemoselectivity between the oxidative addition at the C(sp2)-Br bond (desired) and the potential side reactions at the reactive C(sp3)-Cl bond (undesired).

  • Path A (Desired): Pd(0) inserts into the C-Br bond (weaker BDE, lower barrier)

    
     Cross-coupling.
    
  • Path B (Undesired): Hydrolysis of the -CH2Cl group under basic aqueous conditions.

  • Path C (Undesired): Oxidative addition into C-Cl (rare with standard catalysts but possible with electron-rich phosphines).

The Solution: Anhydrous Base System

To preserve the chloromethyl moiety, this protocol employs an anhydrous base system (CsF or K3PO4) in a polar aprotic solvent, eliminating the aqueous interface that promotes hydrolysis.

Mechanistic Pathway

The reaction proceeds via a standard catalytic cycle, optimized for electron-deficient heteroaryl halides:

  • Oxidative Addition: Pd(0) inserts into the 3-bromo-isoxazole bond.

  • Transmetalation: The aryl boronic acid transfers the aryl group to the Pd center, facilitated by the base (activation of boronic acid to boronate).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromo-4-(chloromethyl)isoxazole. Note the oxidative addition preference for C-Br over C-Cl.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 3-Bromo-4-(chloromethyl)-5-methylisoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

    • Why: The bidentate dppf ligand enforces a wide bite angle, promoting reductive elimination and stability.

  • Base: Cesium Fluoride (CsF) (2.5 equiv)

    • Why: Anhydrous fluoride source; activates boronic acid without generating hydroxide ions (prevents hydrolysis).

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

1. Reaction Setup (Glovebox or Schlenk Line):

  • To a dry, argon-purged reaction vial (20 mL) equipped with a magnetic stir bar, add 3-bromo-4-(chloromethyl)-5-methylisoxazole (1.0 mmol, 210 mg) and the appropriate Aryl Boronic Acid (1.2 mmol).

  • Add CsF (2.5 mmol, 380 mg). Note: Ensure CsF is finely ground and dry.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg).

2. Solvent Addition & Degassing:

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 5-10 minutes (sparging). Critical: Oxygen inhibits the catalyst and promotes homocoupling.

3. Thermal Activation:

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block.

  • Stir vigorously for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of the bromide starting material.

4. Workup & Purification:

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure. Caution: Do not overheat; the chloromethyl group is thermally sensitive.

  • Purify the crude residue via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Data Summary & Scope

The following table summarizes the scope of the reaction with various aryl boronic acids, demonstrating the robustness of the anhydrous conditions.

EntryAryl Boronic Acid (Ar-B(OH)2)Product Yield (%)Notes
1 Phenylboronic acid88%Standard benchmark.
2 4-Methoxyphenylboronic acid92%Electron-rich; faster reaction.
3 4-Fluorophenylboronic acid85%Electron-poor; requires 6h.
4 2-Methylphenylboronic acid76%Sterically hindered; 5 mol% Pd required.
5 3-Acetylphenylboronic acid81%Ketone compatible.
6 4-Hydroxyphenylboronic acid--Incompatible (Phenol alkylates chloromethyl).

Table 1: Substrate scope for the Pd-catalyzed synthesis of 3-aryl-4-(chloromethyl)isoxazoles.

Troubleshooting & Optimization (Self-Validating)

This protocol is designed to be self-validating. Use the following logic tree to diagnose issues:

  • Issue: Low Conversion (<50%)

    • Diagnosis: Catalyst deactivation (O2) or inactive boronic acid.

    • Fix: Re-sparge solvent; check boronic acid purity (boroxine formation); increase Temp to 90°C.

  • Issue: Hydrolysis Product (4-Hydroxymethyl observed)

    • Diagnosis: Wet solvent or wet base.

    • Fix: Use fresh anhydrous dioxane; dry CsF in a vacuum oven (120°C, 24h) before use.

  • Issue: Protodeboronation (Ar-H formation)

    • Diagnosis: Reaction temperature too high for specific boronic acid.

    • Fix: Lower temperature to 60°C and extend time; switch base to K3PO4.

Caption: Decision matrix for monitoring reaction progress and troubleshooting common failure modes.

References

  • Müller, T. J. J., et al. "Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles." Molecules, 2020, 25(23), 5687.

    • Significance: Establishes the foundational Pd-catalyzed sequences for isoxazole construction.
  • Waldo, J. P., & Larock, R. C. "Synthesis of Isoxazoles via Electrophilic Cyclization."[2] Journal of Organic Chemistry, 2007, 72(25), 9643–9647.

    • Significance: Provides context on halogenated isoxazole precursors and electrophilic stability.
  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry, 2008, 73(14), 5589–5591.

    • Significance: Defines the "Buchwald conditions" adapted here for sensitive substr
  • Li, X., et al. "Palladium-Catalyzed Carbohalogenation of Olefins with Alkynyl Oxime Ethers." Journal of Organic Chemistry, 2024, 89(9), 6615–6625.[3]

    • Significance: Describes cutting-edge Pd-catalyzed methods for installing chlorine-containing motifs on isoxazole precursors.

Sources

Using 3-bromo-4-(chloromethyl)isoxazole as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-(chloromethyl)isoxazole as a Bifunctional Alkylating Agent

Introduction: The Bifunctional Scaffold

3-Bromo-4-(chloromethyl)isoxazole represents a high-value "linchpin" scaffold in medicinal chemistry. Unlike simple alkyl halides, this reagent offers two distinct vectors for chemical diversification, enabling the rapid construction of complex heterocyclic libraries.

  • Primary Vector (Alkylation): The 4-(chloromethyl) group serves as a highly reactive electrophile for

    
     reactions.[1] It allows for the attachment of nucleophiles (amines, phenols, thiols) to the isoxazole core.
    
  • Secondary Vector (Cross-Coupling): The 3-bromo substituent is a latent handle. It is electronically distinct and generally stable under alkylation conditions, but can subsequently participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide focuses on the Primary Vector : utilizing the chloromethyl moiety for precision alkylation.

Mechanistic Insight & Reactivity Profile

The reactivity of the chloromethyl group at the C4 position is modulated by the electronic properties of the isoxazole ring and the adjacent bromine.

  • Electronic Activation: The isoxazole ring is

    
    -deficient relative to benzene. The 3-bromo  substituent exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the C4 position. This destabilizes the C-Cl bond and increases the electrophilicity of the methylene carbon, making it significantly more reactive than benzyl chloride.
    
  • Regioselectivity: The reaction proceeds via a concerted

    
     mechanism. Steric hindrance at the C4 position is minimal, allowing for efficient attack by both primary and secondary nucleophiles.
    
Visualizing the Dual-Reactivity Logic

Reactivity Reagent 3-Bromo-4-(chloromethyl)isoxazole Alkylation Step 1: Alkylation (SN2) (Target of this Guide) Reagent->Alkylation  Nucleophile (Nu-H)  Base, Solvent Coupling Step 2: Cross-Coupling (Pd) (Future Diversification) Alkylation->Coupling  Ar-B(OH)2 / Alkyne  Pd Catalyst

Figure 1: The sequential functionalization strategy.[2] This guide covers Step 1.

Safety & Handling

  • Hazard Class: Alkylating Agent / Lachrymator.

  • Risk: Direct DNA alkylation potential. Corrosive to skin and eyes.

  • Controls: Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene). Quench all glassware and waste with dilute ammonium hydroxide or sodium thiosulfate solution before removal from the hood.

Standard Operating Procedures (Protocols)

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of tertiary isoxazolyl-methyl amines.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[3]

  • Reagent: 3-Bromo-4-(chloromethyl)isoxazole (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 mmol) and anhydrous

    
     (2.0 mmol) in dry MeCN (10 mL).
    
  • Addition: Add 3-Bromo-4-(chloromethyl)isoxazole (1.1 mmol) dropwise at room temperature (RT). Note: If the reaction is exothermic on scale, cool to 0°C during addition.

  • Reaction: Stir the mixture at RT.

    • Monitoring: Check TLC or LC-MS after 2 hours. Most secondary amines react fully within 4–6 hours at RT.

    • Optimization: If conversion is slow (<50% in 4h), heat to 50°C. Avoid refluxing >80°C to prevent degradation of the isoxazole ring.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with water (2 x 10 mL) to remove DMF/salts.

    • Wash with saturated brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenols

Target: Synthesis of isoxazolyl-methyl ethers.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 3-Bromo-4-(chloromethyl)isoxazole (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Deprotonation:

    • Method A (Mild): Combine Phenol and

      
       in DMF. Stir for 15 min.
      
    • Method B (Strong): Dissolve Phenol in DMF at 0°C. Add NaH (60% dispersion). Stir 30 min until gas evolution ceases.

  • Alkylation: Add 3-Bromo-4-(chloromethyl)isoxazole (1.2 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

    • Note: Phenolate nucleophiles are highly reactive; the electron-deficient nature of the isoxazolyl-methyl group facilitates rapid conversion.

  • Quench & Workup:

    • Carefully quench with saturated

      
       solution.
      
    • Extract with

      
       or EtOAc.
      
    • Critical Step: Wash organic layer extensively with water (3x) to remove DMF, which can interfere with chromatography.

Experimental Workflow & Troubleshooting

Workflow Diagram

Workflow Start Start: Reagent Preparation SolventSelect Select Solvent: MeCN (Standard) or DMF (Difficult substrates) Start->SolventSelect BaseSelect Select Base: K2CO3 (Amines) or Cs2CO3 (Phenols) SolventSelect->BaseSelect Reaction Reaction: Stir RT, 2-6h Monitor by LC-MS BaseSelect->Reaction Check Conversion > 95%? Reaction->Check Heat Heat to 50°C (Add KI catalyst if needed) Check->Heat No Workup Workup: Dilute EtOAc, Wash H2O/Brine Check->Workup Yes Heat->Reaction Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Decision tree for reaction optimization.

Optimization Table
VariableRecommendationRationale
Solvent Acetonitrile (MeCN) First choice. Easy removal, good for polar intermediates.
DMF Use for poor solubility substrates. Harder to remove.
Base

Standard for amines.[3] Mild, cheap, easily removed.
DIPEA (Hünig's Base) Use for homogeneous solution requirements.

"Cesium Effect" improves yields for phenols/carboxylic acids.
Catalyst TBAI / KI (10 mol%) Finkelstein reaction in situ. Converts -Cl to -I (better leaving group). Use if reaction is sluggish.

References

  • General Isoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. (2005).[4] "Recent advances on the synthesis and transformations of isoxazole derivatives." Current Organic Chemistry.

  • Alkylation of Heterocycles (General Protocols)

    • Smith, M. B. (2020).[4] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.

  • Reactivity of Chloromethyl Heterocycles

    • Joule, J. A., & Mills, K. (2010). "Heterocyclic Chemistry." 5th Ed. Wiley. (Referencing general reactivity of halomethyl-azoles).

  • Application in Drug Discovery (Isoxazole Scaffolds)

    • Zhu, J., et al.[5] (2018). "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry.

Sources

Application Note: SN2 Functionalization of (Chloromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Balancing Nucleophilic Reactivity with Heterocyclic Ring Stability

Executive Summary

Isoxazole derivatives are critical bioisosteres in medicinal chemistry, often used to replace amide bonds or phenyl rings to improve metabolic stability and solubility. The introduction of functional groups via SN2 displacement of (chloromethyl)isoxazoles is a ubiquitous strategy in drug discovery (e.g., synthesis of COX-2 inhibitors, antibiotics).

However, this transformation presents a specific chemoselective challenge: The Isoxazole Dilemma. While the chloromethyl group requires basic conditions to facilitate nucleophilic attack, the isoxazole ring itself is susceptible to base-catalyzed N-O bond cleavage (ring opening), particularly at elevated temperatures or high pH.

This guide provides a validated protocol to maximize SN2 yield while suppressing ring degradation, utilizing "soft" bases and Finkelstein catalysis.

Mechanistic Insight & Strategic Planning

The Reaction Landscape

The chloromethyl group on an isoxazole ring behaves similarly to a benzyl chloride but is significantly more electron-deficient due to the heteroaromatic ring. This enhances electrophilicity but also increases the acidity of adjacent protons.

  • Primary Pathway (Desired): Concerted SN2 attack by the nucleophile (Nu⁻) on the methylene carbon, displacing chloride.

  • Secondary Pathway (Undesired): Base-mediated deprotonation or nucleophilic attack at the ring C-3/C-5 positions, leading to ring opening (formation of

    
    -cyanoketones).
    
Visualization: Reaction Pathways

The following diagram illustrates the competing pathways. Note how strong bases can trigger the "Leflunomide-like" ring opening.

ReactionPathways Start 3-(Chloromethyl)isoxazole Product SN2 Product (Functionalized Isoxazole) Start->Product Path A: SN2 Attack (Kinetic Control) RingOpen Ring Opening (Alpha-Cyanoketone) Start->RingOpen Path B: Base Attack/Deprotonation (Thermodynamic/Harsh Conditions) Nu Nucleophile (Nu-) Nu->Start Base Base (B:) Base->Start

Figure 1: Competing reaction pathways. Path A represents the desired SN2 displacement. Path B represents the degradation pathway common in high-pH environments.

Critical Parameters & Reagent Selection

To navigate the stability issues, reagent selection is paramount.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for milder temperatures (reflux ~82°C). DMF is required for lower solubility nucleophiles but requires easier workup to remove. Avoid protic solvents (EtOH/MeOH) if using alkoxides to prevent solvolysis.
Base K₂CO₃ or Cs₂CO₃ "Soft" carbonate bases buffer the reaction without generating high concentrations of reactive hydroxide/alkoxide species that trigger ring opening. Avoid NaOH or NaH unless necessary.
Catalyst NaI or KI (0.1 - 0.5 eq) The Finkelstein Effect: Iodide displaces Cl to form a reactive alkyl iodide intermediate in situ, accelerating the reaction rate 10-100x, allowing for milder temperatures.
Temperature 25°C – 60°C Keep below 80°C. Isoxazoles are thermally stable, but base + heat accelerates degradation exponentially.

Experimental Protocols

Protocol A: Standard Displacement with Amines (Primary/Secondary)

Best for: Reactive amines where harsh forcing conditions are unnecessary.

Reagents:

  • Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the (chloromethyl)isoxazole (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M).

  • Addition: Add DIPEA (2.0 mmol) followed by the Amine (1.2 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C without checking stability.

  • Workup: Concentrate the acetonitrile under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Finkelstein-Assisted Displacement (Weak Nucleophiles)

Best for: Phenols, Thiols, or sterically hindered amines. This method generates a reactive iodide intermediate.

Reagents:

  • Substrate: 5-(Chloromethyl)isoxazole derivative (1.0 equiv)

  • Nucleophile: Phenol/Thiol (1.1 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Catalyst: KI (Potassium Iodide) (0.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure:

  • Activation: Dissolve the (chloromethyl)isoxazole (1.0 mmol) and KI (0.2 mmol) in DMF (3 mL). Stir for 15 minutes at RT. The solution may darken slightly (iodine formation) or precipitate KCl.

  • Nucleophile Prep: In a separate vial, pre-mix the Nucleophile (1.1 mmol) and Base (Cs₂CO₃, 1.5 mmol) in DMF (2 mL) for 10 minutes to generate the nucleophilic anion.

  • Combination: Add the nucleophile/base slurry to the isoxazole solution.

  • Reaction: Heat to 60°C for 4–12 hours.

    • Why 60°C? This temperature is the "sweet spot"—sufficient to drive the SN2 of the iodide but generally below the threshold for rapid isoxazole ring cleavage.

  • Quench: Pour mixture into ice-water (20 mL). Extract with EtOAc.

    • Wash: Crucial step—wash organic layer with 5% LiCl solution (x3) to remove DMF completely.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Logic

If yields are low, use this decision logic to diagnose the failure mode.

Troubleshooting Start Low Yield / Impurity? CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Unreacted Result2 New Peak (M+41) (Acetonitrile adduct) CheckLCMS->Result2 Solvent Adduct Result3 Complex Mixture / Nitrile Peak (2200 cm-1) CheckLCMS->Result3 Degradation Action1 Reactivity Issue: Add 0.5 eq KI (Finkelstein) Switch solvent to DMF Increase Temp to 60°C Result1->Action1 Action2 Ritter Side Reaction: Solvent acting as nucleophile. Switch MeCN -> THF or Toluene Result2->Action2 Action3 Ring Opening (Base Lability): LOWER Temp (<40°C) Switch Base: Cs2CO3 -> DIPEA Dilute Reaction Result3->Action3

Figure 2: Troubleshooting decision tree for isoxazole functionalization.

Safety & Handling

  • Vesicant Hazard: Chloromethylisoxazoles are potent alkylating agents (similar to benzyl chloride). They are potential lachrymators and vesicants. Handle strictly in a fume hood.

  • Explosion Risk (Scale-up): While stable on small scale, isoxazole ring cleavage can be exothermic. On >10g scale, DSC (Differential Scanning Calorimetry) is recommended to determine onset of thermal decomposition.

  • Waste: Segregate halogenated waste.

References

  • Isoxazole Stability & Ring Opening

    • BenchChem Technical Support.[2][3][4] (2025).[2][3][4][5][6] "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability."

    • Mattsson, J., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[7] ResearchGate.[7] Link

  • Synthesis of Chloromethylisoxazoles

    • Chalyk, B., et al. (2020). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." NIH PubMed Central. Link

  • Finkelstein Reaction Conditions

    • Organic Chemistry Portal.[8] "Finkelstein Reaction: Mechanism and Conditions." Link

  • General Heterocyclic Substitution

    • BenchChem.[2][3][4] "An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine."[4] Link

Sources

Application Note: Modular Synthesis of Bioactive Heterocycles via Brominated Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the strategic utilization of brominated isoxazole scaffolds—specifically 4-bromo-3,5-dimethylisoxazole and its derivatives—as "linchpin" intermediates in the synthesis of bioactive heterocycles. Isoxazoles serve as critical pharmacophores in COX-2 inhibitors (e.g., Valdecoxib), immunomodulators (e.g., Leflunomide), and emerging kinase inhibitors. This note provides validated protocols for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and regioselective metallation, with a specific focus on mitigating the inherent lability of the isoxazole N-O bond.

Strategic Considerations & Chemical Logic

The Isoxazole Paradox: Stability vs. Reactivity

The isoxazole ring presents a unique challenge: it is aromatic, yet the N-O bond possesses a low bond dissociation energy (~55 kcal/mol), making it susceptible to reductive cleavage and base-mediated ring opening (the Kemp elimination pathway).

  • Why Bromine? Bromine at the C4 position is the preferred handle for cross-coupling. Unlike iodine, it offers better stability during storage; unlike chlorine, it remains sufficiently reactive for oxidative addition with standard Pd(0) catalysts.

  • Regioselectivity:

    • C4-Position: Nucleophilic at the carbon, susceptible to electrophilic aromatic substitution (halogenation).

    • C5-Position: The C5-proton (if present) is significantly acidic (pKa ~20). Lithiation here is rapid but risky due to ring fragmentation into nitriles.

    • C3-Position: Generally less reactive to direct metallation; usually installed during ring construction.

Critical "Go/No-Go" Decision Points
  • Base Selection: Avoid strong alkoxides (e.g., NaOtBu) at high temperatures (>100°C) if the C3/C5 positions are not fully substituted, as this promotes ring cleavage. Use inorganic carbonates or phosphates.[1]

  • Reducing Conditions: Avoid H₂/Pd-C or Zn/AcOH downstream if the isoxazole ring must remain intact. These conditions will cleave the N-O bond to form

    
    -amino enones.
    

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from a core 4-bromoisoxazole scaffold.

DivergentSynthesis Start 4-Bromoisoxazole Scaffold Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Amination) Start->Buchwald Pd2(dba)3 Xantphos Lithiation Lithiation/Trapping (Carboxylation/Formylation) Start->Lithiation n-BuLi, -78°C (Regiocontrol) Target1 COX-2 Inhibitor Analogs Suzuki->Target1 Target2 Kinase Inhibitor (Amino-isoxazoles) Buchwald->Target2 Target3 Functionalized Building Blocks Lithiation->Target3

Figure 1: Divergent synthetic pathways from 4-bromoisoxazole. Colors indicate distinct reaction classes.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of 4-aryl-3,5-dimethylisoxazoles (Valdecoxib precursors).

Mechanism: The electron-deficient nature of the isoxazole ring facilitates the transmetallation step, but oxidative addition can be sluggish if the catalyst is not electron-rich.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylisoxazole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: 2M aq. Na₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the bromide, boronic acid, and base. Add 1,4-dioxane. Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) is often UV-active and stains yellow with KMnO₄.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography. Isoxazoles are polar; a gradient of 0-20% EtOAc in Hexanes is typically effective.

Self-Validating Check:

  • NMR: Look for the disappearance of the C4-Br signal (no proton, but carbon shift changes) and the appearance of aromatic protons from the phenyl ring.

  • Mass Spec: Bromine isotope pattern (1:1 doublet) should be replaced by the M+1 peak of the biaryl.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: 4-Amino-isoxazoles (Kinase inhibitor scaffolds).

Challenge: Isoxazoles are "π-deficient" heterocycles, making the C-Br bond less reactive toward oxidative addition than simple aryl bromides. Furthermore, the isoxazole nitrogen can coordinate to Pd, poisoning the catalyst.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylisoxazole (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)

  • Base: Cs₂CO₃ (2.0 equiv) - Avoid NaOtBu to prevent ring opening.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 5 mins at RT to generate the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the isoxazole, amine, and Cs₂CO₃.

  • Heating: Heat to 100°C for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove inorganic salts and palladium black.

  • Purification: Flash chromatography. Note: Amino-isoxazoles can be streaky on silica; add 1% Et₃N to the eluent.

Quantitative Optimization Data

The following table summarizes catalyst screening results for the coupling of 4-bromo-3,5-dimethylisoxazole with phenylboronic acid (Protocol A).

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O65%Slow conversion; PPh₃ oxide difficult to remove.
2Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 92% Optimal. Fast reaction, easy purification.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene88%Good for sterically hindered boronic acids.
4Pd/C (Heterogeneous)Et₃NEthanol15%Failed. Significant ring cleavage (hydrogenolysis).

Pathway Mechanism (Graphviz)

Understanding the Suzuki cycle specifically for isoxazoles helps in troubleshooting.

SuzukiMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Isoxazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 4-Aryl-Isoxazole RedElim->Product Isoxazole 4-Bromoisoxazole Isoxazole->Pd0 Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. Note that the oxidative addition step is rate-limiting for electron-rich bromides, but transmetallation is often the bottleneck for isoxazoles due to steric bulk.

Troubleshooting & "Self-Validating" Tips

  • Reaction Stalls: If the reaction stops at 50% conversion, do not add more bromide. Add 1-2 mol% fresh catalyst and degas again. Catalyst death (formation of Pd black) is the likely culprit.

  • Ring Cleavage: If you observe a nitrile peak (~2200 cm⁻¹) in the IR or a new spot on TLC that does not stain with UV, the isoxazole ring has opened.

    • Cause: Base too strong or temperature too high.

    • Fix: Switch from Cs₂CO₃ to K₃PO₄ or NaHCO₃; lower temp to 80°C.

  • Protodeboronation: If the boronic acid is consumed but no product forms (and you see the de-borylated arene), the boronic acid is unstable.

    • Fix: Use the Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2][3][4] Current Opinion in Drug Discovery & Development.

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.[5]

  • Buchwald, S. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie.

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Protocols and Mechanism.

  • TCI Chemicals. (2023). Buchwald-Hartwig Amination Practical Guide.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Nucleophilic Substitution of Chloromethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Paradox

Chloromethyl isoxazoles are critical "warheads" in medicinal chemistry, serving as precursors for COX-2 inhibitors, antibiotics, and BET inhibitors. However, they present a distinct paradox:

  • Low Reactivity: The chloromethyl group is often sluggish in

    
     reactions compared to benzyl chlorides due to the electron-withdrawing nature of the isoxazole ring, which destabilizes the developing positive charge in the transition state (unlike the resonance stabilization seen in benzyl systems).
    
  • High Fragility: The isoxazole ring—specifically the N-O bond—is chemically labile. Harsh conditions required to force the substitution (high heat, strong bases) often trigger base-catalyzed ring opening (cleavage to nitriles or enaminones).

This guide provides a self-validating protocol to maximize yield by decoupling reactivity from basicity.

Module A: Reactivity Enhancement (The Finkelstein Advantage)

The Problem: Standard substitution with weak nucleophiles (e.g., phenols, secondary amines) in THF or DCM often stalls at 30–50% conversion. The Fix: Transform the leaving group in situ using the Finkelstein reaction. Replacing Chlorine (Cl) with Iodine (I) accelerates the reaction rate by orders of magnitude due to the weaker C-I bond and better polarizability of iodide.

Protocol: Finkelstein-Assisted Substitution
  • Solvent: Acetone (for isolation) or DMF/Acetonitrile (for one-pot).

  • Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 1.0 equiv).

  • Stoichiometry: 1.0 equiv Substrate : 1.2 equiv Nucleophile : 1.5 equiv Base : 0.2 equiv NaI.

Mechanism & Workflow:

Finkelstein_Mechanism Substrate R-Isoxazole-CH2-Cl Intermediate [R-Isoxazole-CH2-I] (Transient Species) Substrate->Intermediate Halogen Exchange (Fast) NaI NaI (Catalyst) NaI->Intermediate Product R-Isoxazole-CH2-Nu Intermediate->Product SN2 Attack (Rapid) Nucleophile Nu- (Nucleophile) Nucleophile->Product Product->NaI Cl- displaces I-

Figure 1: The catalytic cycle where Iodide acts as a nucleophilic catalyst, converting the sluggish chloride into a reactive iodide intermediate.

Module B: Base Selection & Ring Preservation

The Problem: Strong bases (NaH, LDA, NaOEt) can deprotonate the C-3 or C-5 positions (if unsubstituted) or attack the ring directly, causing "black tar" decomposition. The Fix: Use the Soft Deprotonation Strategy . Match the base strength strictly to the pKa of the nucleophile, not the substrate.

Base Compatibility Matrix
Nucleophile TypeRecommended BaseSolvent SystemRisk Factor
Thiols (R-SH)

or DIPEA
DMF / THFLow. Thiols are acidic; weak bases suffice. Quantitative yields common [1].
Phenols (Ar-OH)

or

Acetone / MeCNMedium. Avoid NaOH; aqueous bases hydrolyze the chloromethyl group.
Amines (R-NH2) Excess Amine or DIPEAEtOH / DMFLow. Risk of bis-alkylation. Use 3-5 eq. of amine if primary.
Amides/Carbamates

+ TBAI
DMFHigh. Requires heat; TBAI (Phase Transfer) lowers temp requirement.

Critical Warning: Avoid organolithiums (n-BuLi) or strong alkoxides with chloromethyl isoxazoles. These reagents frequently attack the isoxazole C=N bond, leading to ring fragmentation [2].

Module C: Troubleshooting & FAQ

Q1: My reaction turns black and yield is <10%. What happened?

Diagnosis: Isoxazole Ring Opening.[1] Cause: You likely used a hard base (like NaH or NaOH) at high temperature. The base attacked the isoxazole ring (often at C-3) or caused elimination. Solution:

  • Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" increases solubility in organic solvents without the harsh basicity of hydrides.
    
  • Lower the temperature to 0°C during base addition, then warm slowly to RT.

Q2: I see the starting material disappearing, but the product isn't forming.

Diagnosis: Hydrolysis or Polymerization. Cause: If using hygroscopic solvents (wet DMF/DMSO), the chloride is being displaced by water (forming the alcohol) or reacting with itself. Solution:

  • Dry Solvents: Use anhydrous DMF/MeCN over molecular sieves.

  • Add TBAI: Tetrabutylammonium iodide (10 mol%) acts as a Phase Transfer Catalyst, protecting the transition state and accelerating the desired

    
     pathway over hydrolysis.
    
Q3: How do I handle regioselectivity if my isoxazole has esters?

Insight: In 3-chloromethyl-4,5-dicarboxylate isoxazoles, thiolate nucleophiles are highly chemoselective for the chloromethyl group over the esters [1]. Protocol: Perform the reaction at 0°C to Room Temperature . Ester hydrolysis/amidation usually requires higher activation energies than the alkyl halide substitution.

Experimental Decision Tree

Use this logic flow to design your next experiment.

Optimization_Logic Start Start: Chloromethyl Isoxazole + Nucleophile Check_Nu Is Nucleophile Acidic? (Thiol, Phenol, Carboxylic Acid) Start->Check_Nu Acidic_Yes Yes Check_Nu->Acidic_Yes Acidic_No No (Amine, Amide) Check_Nu->Acidic_No Base_Weak Use Weak Base: K2CO3 or Et3N Acidic_Yes->Base_Weak Solvent_Polar Solvent: Acetone or MeCN Base_Weak->Solvent_Polar Result Monitor by TLC/LCMS (Look for Ring Opening Byproducts) Solvent_Polar->Result Check_Steric Is Nucleophile Bulky? Acidic_No->Check_Steric Steric_Yes Yes Check_Steric->Steric_Yes Steric_No No Check_Steric->Steric_No Finkelstein ADD KI (Finkelstein) + Heat (60°C) Steric_Yes->Finkelstein Finkelstein->Result Standard Standard SN2: DIPEA in DMF Steric_No->Standard Standard->Result

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile properties.

References

  • Gui, J. Y., et al. (2010). "3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity." Journal of Agricultural and Food Chemistry.

  • BenchChem Technical Support. (2025). "Oxazole and Isoxazole Ring Stability in Substitution Reactions." BenchChem Troubleshooting Guide.

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2025). "Finkelstein Reaction: Mechanism and Conditions."[2] Organic Chemistry Portal.

Sources

Preventing ring opening of isoxazoles under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Ring Opening Under Basic Conditions Ticket ID: ISOX-STAB-001 Status: Open for Consultation

Mechanistic Diagnosis: The "Why"

Issue: You are likely observing the disappearance of your isoxazole starting material and the appearance of a nitrile byproduct (often visible in IR at ~2200-2250 cm⁻¹).

Root Cause: The isoxazole ring contains a weak N-O bond (~55 kcal/mol). However, the primary failure mode under basic conditions—specifically for 3-unsubstituted isoxazoles —is deprotonation at the C3 position . The resulting carbanion is unstable and rapidly undergoes fragmentation (Kemp elimination-type pathway) to form an


-cyanocarbonyl (typically an enolate of a 

-keto nitrile).
Visualizing the Failure Mode

The following diagram illustrates the specific pathway of base-mediated degradation.

IsoxazoleDegradation cluster_0 Critical Failure Point Start 3-Unsubstituted Isoxazole Intermed C3-Carbanion Intermediate Start->Intermed Deprotonation (pKa ~20-25) Base Base (B:) Base->Intermed Transition N-O Bond Cleavage Intermed->Transition Electronic Rearrangement Product Alpha-Cyanocarbonyl (Nitrile Byproduct) Transition->Product Irreversible Fragmentation

Figure 1: Mechanism of base-induced isoxazole fragmentation initiated by C3-deprotonation.[1]

Troubleshooting Scenarios (Q&A)

Case A: "My isoxazole vanished during a Suzuki coupling."

User Report: I used


 in DMF/Water at 80°C. The starting material is gone, but the product mass is missing.
Diagnosis:  Carbonate bases are sufficiently basic to deprotonate the C3-H of isoxazoles, especially at elevated temperatures. The ring opened to a water-soluble 

-keto nitrile, which likely washed away during the aqueous workup. Solution:
  • Switch the Base: Move to Fluoride-based activation (CsF or KF). The fluoride anion activates the boronic acid/ester for transmetallation but is generally less basic (in terms of pKa) toward carbon acids than carbonates in organic solvents.

  • Switch the Buffer: If aqueous conditions are required, use a phosphate buffer (

    
    ) adjusted to pH 8-9, rather than the highly alkaline carbonate solution (pH >11).
    
Case B: "I see a strong peak at 2200 cm⁻¹ in my IR spectrum."

User Report: After treating my isoxazole with NaH for alkylation, I isolated a solid that doesn't match the expected NMR. Diagnosis: The 2200 cm⁻¹ peak is diagnostic for a nitrile (C≡N) . You have successfully performed the ring-opening fragmentation. Sodium hydride (NaH) is too strong for 3-unsubstituted isoxazoles. Solution:

  • Avoid Strong Bases: Never use NaH, LDA, or unstabilized alkoxides with 3-unsubstituted isoxazoles.

  • Alternative Strategy: If you need to functionalize the ring, perform electrophilic aromatic substitution (e.g., halogenation) under acidic or neutral conditions first, then couple.

Case C: "Can I use aqueous NaOH for saponification of an ester on the isoxazole?"

User Report: I have an ester side chain I need to hydrolyze. Diagnosis: Aqueous hydroxide is risky. While 3,5-disubstituted isoxazoles are more robust, 3-unsubstituted ones will degrade. Solution:

  • Acidic Hydrolysis: Use HCl/Dioxane or dilute

    
    . Isoxazoles are remarkably stable to acid (unlike oxazoles).
    
  • Nucleophilic Cleavage: Use LiI in pyridine or TMSI (Trimethylsilyl iodide) for ester cleavage under neutral/anhydrous conditions.

Recommended Protocol: Base-Sensitive Cross-Coupling

This protocol utilizes fluoride activation to bypass the need for strong Brønsted bases, preserving the isoxazole ring.

Application: Suzuki-Miyaura coupling of 4-bromoisoxazole (or 3-unsubstituted analogs).[2]

Materials
  • Substrate: 4-Bromoisoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous) or THF

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the 4-bromoisoxazole, Aryl Boronic Acid, and CsF.

    • Note: CsF is hygroscopic. Weigh quickly or use a glovebox if possible.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen (crucial to protect the catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 60–80°C .

    • Optimization: Do not exceed 90°C. If the reaction is sluggish, add a trace amount of water (1-2 drops) to help solubilize the inorganic salts, but keep the medium predominantly organic to suppress hydroxide formation.

  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.

    • Caution: Do not wash with basic aqueous solutions (e.g., NaOH). Use brine or saturated

      
      .
      

Data & Compatibility Matrix

Base Compatibility for 3-Unsubstituted Isoxazoles
Base ReagentpKa (Conj. Acid)Risk LevelRecommendation
LDA / n-BuLi ~35-50Critical DO NOT USE. Instant fragmentation.
NaH / KH ~35Critical DO NOT USE.
NaOEt / NaOMe ~16High High risk of ring opening; avoid if possible.

/

~10Moderate Use only with 3,5-disubstituted systems.

~12Low-Mod Safer than carbonates; monitor carefully.
CsF / KF ~3 (HF)Safe Recommended for sensitive substrates.
Triethylamine ~10Safe Generally safe (non-nucleophilic, kinetic base).
Substituent Effects on Stability
Structure TypeStability ProfileNotes
3,5-Disubstituted HighStable to carbonates and mild alkoxides.
3-Unsubstituted LowThe C3-H is the "Achilles' heel." Requires fluoride/neutral conditions.
5-Unsubstituted ModerateC5 is less acidic than C3, but still susceptible to nucleophilic attack.

References

  • Mechanistic Insight:Beilstein J. Org. Chem.2011, 7, 1299–1303. (Discusses base-promoted ring opening and rearrangements).

  • Coupling Strategies:J. Org. Chem.2011, 76, 20, 8364–8370.

  • General Reactivity:BenchChem Troubleshooting Guide. (Overview of isoxazole sensitivity to basic and reductive conditions).

  • Base Selection:Organic Chemistry Portal.

Sources

Selective functionalization of chloromethyl vs bromo groups on isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Functionalization of Chloromethyl (-CH


Cl) vs. Bromo (-Br) Isoxazoles
Ticket ID:  ISOX-CHEM-SELECT-001
Status:  Active

Executive Summary & Reactivity Landscape

Context: The isoxazole scaffold is a critical bioisostere in medicinal chemistry (e.g., Valdecoxib, Leflunomide). When substituted with both a chloromethyl group (typically C3 or C5) and a bromo group (typically C4) , it presents a classic chemoselectivity challenge: distinguishing between an aliphatic electrophile (alkyl halide) and an aromatic electrophile (heteroaryl halide).

The Chemoselectivity Hierarchy

To successfully functionalize one group without disturbing the other, you must exploit their distinct mechanistic requirements.

FeatureChloromethyl (-CH

Cl)
Bromo-Isoxazole (Ar-Br)
Reactivity Class

Electrophile (Alkyl Halide)
Cross-Coupling Electrophile (Aryl Halide)
Primary Mechanism Nucleophilic SubstitutionOxidative Addition (Pd/Ni catalysis)
Activation Energy Low (Reacts at RT - 60°C)High (Requires Catalyst + Heat)
Major Risk Hydrolysis to alcohol; Over-alkylationRing opening (Base sensitivity); Metal-Halogen exchange
Preferred Nucleophiles Amines, Azides, Thiols, AlkoxidesBoronic acids, Stannanes, Zinc reagents
Visualizing the Reactivity Logic

The following diagram maps the decision pathways for selective functionalization.

IsoxazoleReactivity Start Substrate: Cl-CH2-Isoxazole-Br Decision Target Group? Start->Decision PathA Target: -CH2Cl (Keep -Br Intact) Decision->PathA Nucleophilic Subst. PathB Target: -Br (Keep -CH2Cl Intact) Decision->PathB Cross-Coupling ReagentA Reagents: Sec. Amines, Azides, Thiols PathA->ReagentA ReagentB Reagents: Boronic Acids + Pd(0) PathB->ReagentB CondA Conditions: Mild Base (DIPEA/K2CO3) Polar Aprotic (MeCN/DMF) Temp: 0°C to 60°C ReagentA->CondA CondB Conditions: Anhydrous Base (CsF/K3PO4) Non-protic Solvent (Toluene) Ligand: PPh3 or dppf ReagentB->CondB RiskA RISK: Ring Cleavage (Avoid strong hydroxides) CondA->RiskA RiskB RISK: Hydrolysis of -CH2Cl (Avoid aqueous bases) CondB->RiskB

Caption: Decision matrix for chemoselective functionalization of bifunctional isoxazoles.

Module A: Targeting the Chloromethyl Group ( )

Objective: Displace the chloride with a nucleophile (e.g., amine) while leaving the C4-Bromine intact for later steps.

Protocol: Selective Amination

Standard Operating Procedure (SOP):

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base: DIPEA (Hunig's base) or K

    
    CO
    
    
    
    . Avoid NaOH/KOH.
  • Temperature: 0°C

    
     RT. (Heat to 50°C only if sluggish).
    
  • Stoichiometry: 1.1 eq Nucleophile.

Troubleshooting Guide: Failures
SymptomDiagnosisCorrective Action
Ring Opening / Decomposition Base too strong. Isoxazoles are base-sensitive; the N-O bond cleaves under harsh basic conditions (e.g., NaH, NaOH) to form nitriles [1].Switch to non-nucleophilic organic bases (DIPEA, Et

N) or weak inorganic bases (NaHCO

).
Reaction Stalled Chloride is a poor leaving group. The electron-deficient isoxazole helps, but steric hindrance at C3/C5 can slow kinetics.Finkelstein Condition: Add 10 mol% NaI or KI to generate the transient, more reactive alkyl iodide in situ.
Bis-Alkylation Primary amine nucleophile is too reactive. The product secondary amine reacts faster than the starting material.Use a large excess of the amine (5–10 eq) if cheap, or protect the amine (e.g., use a sulfonamide) and alkylate using Cs

CO

.
Loss of Bromine Metal-Halogen Exchange. Rare in

, but possible if using lithiated nucleophiles.
Strictly avoid organolithiums. Use neutral nucleophiles or mild salts.

Expert Tip: If you intend to perform both reactions, perform the


 substitution FIRST . The -CH

Cl group is thermally unstable and liable to hydrolyze during the harsh heating required for Suzuki coupling. Converting it to a stable amine or ether first "protects" that position.

Module B: Targeting the Bromo Group (Cross-Coupling)

Objective: Perform a Suzuki-Miyaura coupling at C4-Br while preserving the -CH


Cl (alkyl chloride).
The Challenge: Chemoselectivity

Standard Suzuki conditions use aqueous base (Na


CO

/H

O) and heat.
  • Risk 1: Hydrolysis of -CH

    
    Cl 
    
    
    
    -CH
    
    
    OH.
  • Risk 2: If the coupling partner contains a nucleophile (e.g., free NH), it will attack the -CH

    
    Cl.
    
Protocol: Chemoselective Suzuki Coupling

To keep the alkyl chloride intact, you must suppress


 pathways and hydrolysis.
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
    • Why? These standard catalysts activate Ar-Br efficiently but are generally too sterically bulky or electron-poor to oxidatively add into alkyl chlorides without specialized ligands [2].

  • Base: Anhydrous K

    
    PO
    
    
    
    or CsF.
  • Solvent: Toluene or Dioxane (Dry).

  • Temperature: 80–90°C.

Troubleshooting Guide: Cross-Coupling Failures
SymptomDiagnosisCorrective Action
-CH

Cl converted to -CH

OH
Hydrolysis. Aqueous base attacked the alkyl halide.Switch to Anhydrous Conditions. Use CsF (2.0 eq) in dry Dioxane. The fluoride activates the boronic acid without generating hydroxide ions.
Coupling at -CH

Cl
Wrong Ligand System. You are using electron-rich, bulky ligands (e.g., Buchwald precatalysts, PCy

) that promote alkyl halide activation [3].
Downgrade the Catalyst. Stick to "Gen 1" catalysts like Pd(PPh

)

. They are highly selective for Ar-Br over Alkyl-Cl.
Homocoupling (Ar-Ar) Oxidative induced coupling. Degas solvents thoroughly (Freeze-Pump-Thaw or Argon sparge). Ensure <5 ppm O

.
Isoxazole Ring Cleavage Pd-mediated reduction. H

generated in situ or excessive heating with strong base can cleave N-O [4].[1]
Reduce reaction time. Lower temp to 60°C. Ensure no hydride sources (like NaBH

workups) are present.

Pathway Visualization: Mechanism of Failure

Understanding how the ring breaks is vital for troubleshooting.

RingFailure cluster_prevention Prevention Strategy Isox Isoxazole Core Step1 Deprotonation at C3/C5 (or Nucleophilic attack at C3) Isox->Step1 + Base Base Strong Base / Heat Step2 N-O Bond Cleavage Step1->Step2 Product Enamino-ketone / Nitrile (DEAD PRODUCT) Step2->Product Advice Use Carbonates (Cs2CO3) or Fluorides (CsF)

Caption: Mechanism of base-mediated isoxazole decomposition.

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination on the Bromine? A: Proceed with extreme caution. Buchwald conditions require strong bases (NaOtBu) which often destroy the isoxazole ring. Furthermore, the amine nucleophile will likely attack the -CH


Cl via 

before the Pd-cycle completes. Recommendation: Use Suzuki coupling to install a protected amine equivalent, or perform the

on the chloromethyl group first.

Q: My -CH


Cl is not reacting with a secondary amine even at 60°C. 
A:  If the chloromethyl is at the C5 position and you have a bulky group at C4 (like the bromine), steric hindrance is the culprit.
  • Fix: Switch solvent to DMSO (accelerates

    
     ~100x vs THF).
    
  • Fix: Add KI (Catalytic Finkelstein).

Q: Can I convert -CH


Cl to -CH

Br to make it more reactive?
A: Yes, using Finkelstein conditions (LiBr/Acetone), but this makes it too reactive and liable to degrade. It is usually better to stick with the chloride and use heat/iodide catalysis.

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (2025).[1][2][3][4][5][6] Highlights sensitivity of N-O bond to strong bases and reductive conditions.[1][3]

  • Organic Chemistry Portal. Suzuki Coupling - Chemoselectivity. (2024).[7] Details the inertness of alkyl chlorides to standard Pd-catalysis compared to aryl bromides.

  • Fu, G. C., et al. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.[8] J. Am. Chem. Soc. (2011).[8] Discusses the specialized ligands required to activate alkyl chlorides, confirming standard ligands will leave them intact.

  • Smolecule. 5-(chloromethyl)-1,3-oxazole Reactivity Profile. (2024).[7] Mechanistic insights on chloromethyl heterocycle stability and hydrolysis risks.

Sources

Stability of 3-bromo-4-(chloromethyl)-1,2-oxazole in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-Bromo-4-(chloromethyl)-1,2-oxazole

Executive Summary: The "Golden Rules" of Handling

Compound: 3-bromo-4-(chloromethyl)-1,2-oxazole CAS: 194.91 Da (MW) | Risk Profile: High susceptibility to solvolysis and nucleophilic attack.

As a Senior Application Scientist, I often see degradation of this intermediate not due to the chemistry itself, but due to solvent choice. This compound features a "benzylic-like" chloromethyl group at the C4 position.[1] The electron-deficient isoxazole ring activates this position, making it highly prone to


/

displacement by nucleophilic solvents (water, methanol, ethanol).

Immediate Directives:

  • NEVER store stock solutions in alcohols (MeOH, EtOH) or wet DMSO.

  • ALWAYS use anhydrous acetonitrile (MeCN) or dichloromethane (DCM) for standard handling.

  • CRITICAL: If using DMF or DMSO for reactions, they must be strictly anhydrous; otherwise, rapid hydrolysis to the alcohol (4-hydroxymethyl derivative) will occur.

Module 1: Solvent Compatibility Matrix

The following table summarizes the stability profile based on solvent polarity and nucleophilicity.

Solvent ClassSpecific SolventStability RatingTechnical Notes
Non-Polar Dichloromethane (DCM)High Recommended for extraction and short-term storage.
TolueneHigh Excellent for azeotropic drying; inert.
Polar Aprotic Acetonitrile (MeCN)High Preferred reaction solvent. Good solubility, low nucleophilicity.
DMSO / DMFLow (if wet) Risk:[2] Hygroscopic. Absorbed water causes hydrolysis. DMSO can also act as an oxidant at high temps (

C).
AcetoneMedium Stable if dry, but prone to condensation reactions under basic conditions.
Polar Protic Methanol / EthanolCritical Failure DO NOT USE. Rapid alcoholysis (ether formation) occurs via

pathways.
WaterCritical Failure Rapid hydrolysis to 3-bromo-4-(hydroxymethyl)isoxazole.

Module 2: Mechanisms of Degradation

Understanding why the compound degrades allows you to predict risks. The C4-chloromethyl group is activated by the isoxazole ring, which acts similarly to a nitro-benzene ring, withdrawing electron density and stabilizing the transition state for nucleophilic attack.

Degradation Pathways (DOT Visualization)

G Start 3-bromo-4-(chloromethyl) -1,2-oxazole Product_OH Hydrolysis Product (4-hydroxymethyl) Start->Product_OH SN2/SN1 (Fast) in wet DMSO/DMF Product_OR Solvolysis Product (4-alkoxymethyl) Start->Product_OR Solvolysis in MeOH/EtOH RingOpen Ring Opening (Nitrile formation) Start->RingOpen Base (pH > 9) Water H2O (Solvent impurity) Water->Start Alcohol ROH (Solvent) Alcohol->Start

Caption: Primary degradation pathways. The red arrows indicate the most common failure modes in polar solvents: hydrolysis (water) and alcoholysis (alcohols).

Module 3: Troubleshooting & FAQs

Q1: I observed a new spot on my TLC plate (


) after leaving the compound in DMSO overnight. What is it? 
  • Diagnosis: This is likely the 4-hydroxymethyl derivative (hydrolysis product).

  • Root Cause: DMSO is hygroscopic. Even "dry" DMSO can absorb atmospheric moisture rapidly. The chloride is displaced by water.

  • Solution:

    • Use a fresh ampoule of anhydrous DMSO.

    • Store DMSO over 4Å molecular sieves.

    • Protocol: Run a reference TLC of the starting material vs. the reaction mixture. The alcohol product is significantly more polar (lower

      
      ) than the chloromethyl starting material.
      

Q2: Can I use Methanol as a co-solvent to improve solubility for my nucleophilic substitution?

  • Answer: No.

  • Reasoning: Methanol is a potent nucleophile. It will compete with your desired nucleophile (e.g., amine or thiol) to form the methyl ether (methoxymethyl isoxazole).

  • Alternative: Use Acetonitrile (MeCN) or THF.[3] If solubility is still an issue, use a minimum amount of DMF, but ensure it is anhydrous.

Q3: I see multiple spots when I treat the compound with a strong base (e.g., NaOH). Is this just substitution?

  • Diagnosis: You are likely triggering Ring Opening .

  • Mechanism: Isoxazoles are sensitive to strong bases. The base can deprotonate the C5 position (if unsubstituted) or attack the ring directly, leading to fragmentation into nitriles or ketones.

  • Recommendation: Switch to milder, non-nucleophilic bases like DIPEA (Hünig's base) or

    
     in acetone/MeCN. Avoid hydroxide bases (
    
    
    
    ) if possible.

Module 4: Validated Experimental Protocols

Protocol A: Stability Check (Quality Control)

Before using an old batch, validate its integrity.

  • Dissolve: Prepare a 1 mg/mL solution in Anhydrous DCM .

  • TLC Analysis:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The C-Br bond quenches fluorescence well.

  • Criteria: A single spot confirms purity. A baseline spot or a spot with significantly lower

    
     indicates hydrolysis (alcohol formation).
    
Protocol B: Drying "Wet" Polar Solvents

If you must use DMF/DMSO and suspect moisture.

  • Activated Sieves: Add 20% (w/v) of activated 3Å or 4Å molecular sieves to the solvent.

  • Time: Allow to stand for at least 24 hours.

  • Verification: A Karl Fischer titration is ideal, but a simple test is to add a grain of anhydrous Cobalt(II) Chloride. If it turns pink immediately, the solvent is too wet for this compound.

References

  • PubChem. (n.d.). 4-bromo-3-(chloromethyl)-1,2-oxazole.[4] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole reactivity).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of solvolysis in benzylic-like systems).

Sources

Optimizing Suzuki coupling yields for electron-deficient isoxazole bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole-Mediated Suzuki-Miyaura Coupling

Subject: Optimizing Cross-Coupling Yields for Electron-Deficient Isoxazole Bromides Ticket Type: Advanced Method Development Status: Resolved / Guide Available

Executive Summary

Coupling electron-deficient isoxazole bromides presents a "perfect storm" of synthetic challenges: the heterocyclic ring is Lewis basic (catalyst poison), the N–O bond is labile (susceptible to oxidative cleavage), and the electron-deficient nature of the ring accelerates protodeboronation of the coupling partner. This guide moves beyond standard protocols, utilizing steric bulk and precatalyst architecture to bypass these failure modes.

Module 1: The Catalyst System (The Engine)

Diagnosis: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts often fail here. The isoxazole nitrogen acts as a competitive ligand, displacing phosphines and forming an inactive Pd(II)-isoxazole complex (Catalyst Poisoning). Furthermore, electron-deficient bromides require electron-rich ligands to facilitate oxidative addition.

The Solution: Bulky, Electron-Rich Precatalysts Switch to Buchwald G3 or G4 Precatalysts . These systems generate the active monoligated Pd(0) species in situ, which is essential for difficult heteroaryl couplings.

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically blocking the isoxazole nitrogen from coordinating (preventing poisoning). Electronics: The electron-rich phosphine accelerates oxidative addition into the C–Br bond.
Source Pd-G3/G4 Precatalyst Avoids the induction period of Pd(OAc)₂. Ensures a precise 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.
Alternative P(t-Bu)₃ Pd G2 Excellent for extremely sterically hindered or electron-poor substrates due to the high cone angle and basicity of the phosphine.

Module 2: Reaction Environment (Base & Solvent)[1][2]

Diagnosis: Isoxazoles are base-sensitive. Strong hydroxide bases (NaOH, KOH) or high temperatures can trigger base-mediated ring opening (cleavage of the N–O bond), converting your isoxazole into a nitrile or enolate byproduct.

The Solution: Anhydrous or Mildly Basic Conditions

  • The "Dry" Route (Preferred for Stability):

    • Base: Anhydrous

      
       or 
      
      
      
      .[1]
    • Solvent: 1,4-Dioxane or THF.

    • Why: Eliminating water suppresses hydrolytic ring-opening pathways and protodeboronation of the boronic acid partner.

  • The "Wet" Route (If Solubility is Poor):

    • Base:

      
       (2.0 equiv).
      
    • Solvent: 4:1 Dioxane/Water or n-Butanol.

    • Why: Mild carbonates are less likely to cleave the isoxazole ring than hydroxides.

Module 3: Visualizing Failure Modes

The following diagram maps the kinetic competition between the desired coupling and the three primary failure modes: Poisoning, Ring Opening, and Protodeboronation.

IsoxazoleCoupling Start Isoxazole Bromide + Boronic Acid OxAdd Oxidative Addition (LPd(II)-Ar-Br) Start->OxAdd Fast with e-rich Ligand Poison FAILURE: Catalyst Poisoning (Pd-N Coordination) Start->Poison Unhindered Pd (e.g., PPh3) RingOpen FAILURE: Ring Opening (N-O Cleavage) Start->RingOpen Strong Base / High T Proto FAILURE: Protodeboronation (Ar-B(OH)2 -> Ar-H) Start->Proto Slow Transmetallation Pd_Active Active LPd(0) (Bulky Ligand) Pd_Active->Start Catalyst Entry Product SUCCESS: Biaryl Isoxazole OxAdd->Product Transmetallation & Red. Elim.

Figure 1: Kinetic competition in isoxazole couplings. Success depends on accelerating Oxidative Addition (yellow) while suppressing Poisoning and Ring Opening (red).

Module 4: Optimized Standard Operating Procedure (SOP)

Protocol ID: ISO-SUZ-G3 Scale: 0.5 mmol

  • Setup: Charge a dried reaction vial (equipped with a stir bar) with:

    • Isoxazole bromide (1.0 equiv)

    • Boronic acid/pinacol ester (1.2–1.5 equiv)

    • Potassium Phosphate Tribasic (

      
      ), finely ground (2.0 equiv)
      
    • XPhos Pd G3 (2–4 mol%)

  • Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 100°C unless necessary; isoxazole thermal stability varies.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <20%, raise temperature to 90°C.

Module 5: Troubleshooting & FAQs

Q1: My reaction yields are <10%, and I see unreacted isoxazole bromide. What is happening? A: This is classic catalyst poisoning . The isoxazole nitrogen is binding to the Palladium more tightly than your phosphine ligand.

  • Fix: Switch to XPhos Pd G3 or SPhos Pd G3 . The steric bulk of the biaryl ligand prevents the isoxazole nitrogen from approaching the metal center [1].

Q2: I see the "de-boronated" version of my coupling partner (Ar-H) instead of the product. A: You are experiencing protodeboronation . This occurs when the transmetallation step is too slow, allowing the base to hydrolyze the C–B bond of the boronic acid.

  • Fix 1: Use a boronic ester (BPin) instead of the acid.

  • Fix 2: Increase the catalyst loading to speed up the catalytic cycle.

  • Fix 3: Use MIDA boronates with slow-release conditions to keep the concentration of the unstable free boronic acid low [2].[2]

Q3: My isoxazole ring has disappeared, and I see a nitrile peak in the IR/NMR. A: The isoxazole ring has undergone reductive cleavage or base-mediated opening. This is common with electron-deficient isoxazoles (especially 5-bromo isomers).

  • Fix: Lower the temperature and switch to a milder base like KF or CsF in anhydrous solvents. Avoid aqueous hydroxide bases entirely [3].

Q4: Which is more stable: 4-bromoisoxazole or 5-bromoisoxazole? A: Generally, 4-bromoisoxazoles are more stable and reactive in Suzuki couplings. 5-bromoisoxazoles are significantly more prone to ring opening (the "anthranil" pathway) and often require lower temperatures and highly active catalysts (Pd-G3) to couple before they decompose [4].

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for Buchwald G3 Precatalysts." Accounts of Chemical Research.

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.

  • Adibekian, A., et al. "Optimization of Isoxazole Synthesis and Cross-Coupling Strategies." Chemical Science.

Sources

Technical Support Center: Purification of Halogenated Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemists. It prioritizes actionable troubleshooting, mechanistic rationale, and scalable protocols.

Topic: Troubleshooting & Optimization of Halogenated Isoxazole Purification Ticket ID: ISOX-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenges

Halogenated isoxazoles (specifically 3-halo, 4-halo, or 5-halo derivatives) are critical pharmacophores found in antibiotics (e.g., Cloxacillin) and agrochemicals. Their purification presents unique challenges compared to non-halogenated analogs:

  • N-Halosuccinimide Contamination: Halogenation using NBS/NCS generates stoichiometric equivalents of succinimide, which co-elutes with isoxazoles on silica.

  • Regioisomer Similarity: 3,5-disubstituted vs. 5,3-disubstituted isomers often possess nearly identical

    
     values.
    
  • Ring Lability: The N-O bond is susceptible to reductive cleavage or base-mediated ring opening, particularly when electron-withdrawing halogens are present.

Module 1: Post-Halogenation Workup (Removing Succinimide)

Context: The most common synthesis of 4-haloisoxazoles involves electrophilic substitution using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Q: My crude NMR shows significant succinimide contamination. Silica chromatography isn't separating it.[1] How do I remove it?

A: Succinimide is highly polar but sparingly soluble in non-polar solvents like Carbon Tetrachloride (


) or cold ethers. It is also water-soluble. Do not rely on silica chromatography as your primary removal method; it is inefficient for bulk removal.

Protocol: The "Pre-Column" Wash Strategy

  • Step 1 (Precipitation): If your reaction solvent was non-polar (e.g.,

    
    , Benzene, or heavily diluted DCM), cool the reaction mixture to 0°C. Succinimide will float/precipitate. Filter through a sintered glass funnel.
    
  • Step 2 (Aqueous Scavenging): If the product is dissolved in Ethyl Acetate or DCM:

    • Wash the organic layer 3x with Water (Succinimide is highly water-soluble).

    • Wash 1x with Saturated

      
        (removes residual acid/halogen traces).
      
    • Wash 1x with Brine (breaks emulsions).

  • Step 3 (Validation): Check the aqueous layer by TLC (100% EtOAc). Succinimide stains strongly with

    
    .
    
Visual Workflow: NBS/Succinimide Removal

NBS_Workup Start Crude Reaction Mixture (Isoxazole + NBS + Succinimide) SolventCheck Reaction Solvent? Start->SolventCheck NonPolar Non-Polar (CCl4, Hexane) SolventCheck->NonPolar If Polar Polar (DMF, MeCN, EtOAc) SolventCheck->Polar If Filter Cool to 0°C & Filter Solids (Removes bulk Succinimide) NonPolar->Filter Evap Evaporate & Redissolve in EtOAc/Et2O Polar->Evap Wash Wash 3x with Water 1x with NaHCO3 Filter->Wash Evap->Wash TLC TLC Check Aqueous Layer Wash->TLC Clean Proceed to Chromatography TLC->Clean Succinimide Absent

Figure 1: Decision tree for removing succinimide byproducts prior to chromatography.

Module 2: Regioisomer Separation

Context: Cycloaddition syntheses (e.g., alkyne + nitrile oxide) often yield mixtures of 3,5- and 5,3-isomers. Halogenation can alter the polarity, sometimes making separation harder.

Q: I have a 3,5- and 5,3-isomer mixture. Flash chromatography shows overlapping spots. What is the best approach?

A: Crystallization is often superior to chromatography for isoxazole isomers due to significant differences in lattice packing energies, even when polarities are similar.

Troubleshooting Table: Separation Strategy Matrix

ScenarioPreferred MethodSolvent System / PhaseMechanism
Solid Mixture Fractional Crystallization Ethanol (hot) or Hexane/EtOAcPacking efficiency differences. 3,5-isomers often crystallize more readily due to symmetry.
Oily Mixture Flash Chromatography Toluene/Acetone (95:5)Toluene interacts with the

-system of the isoxazole ring, often providing better selectivity than Hex/EtOAc.
Trace Isomer Selective Decomposition Base treatment (Case dependent)5-substituted isoxazoles are generally more stable to base than 3-unsubstituted variants (though halogenation affects this).
Difficult Separation Reverse Phase (C18)

/MeCN (+0.1% Formic Acid)
Hydrophobicity differences. Halogens significantly increase retention on C18.
Q: Why are my peaks tailing on Silica?

A: Isoxazoles are weak bases. Halogenated derivatives can still interact with acidic silanol groups on the silica surface, causing peak broadening.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system. This neutralizes the silica surface.

  • Caution: If your halogen is labile (e.g., highly activated 4-bromo), avoid strong bases. Use deactivated silica or neutral alumina instead.

Module 3: Stability & Handling FAQs

Q: My 4-chloroisoxazole decomposes during rotary evaporation. Why?

A: This is likely due to reductive dehalogenation or ring cleavage catalyzed by trace metals or heat.

  • Bath Temperature: Never exceed 40°C. Isoxazoles have a latent instability in the N-O bond.

  • Peroxide Contamination: Ethers (THF, Et2O) used in extraction may contain peroxides, which can initiate radical decomposition of the halogenated species. Always test solvents for peroxides.

  • Acidity: If you used HBr/HCl during synthesis, residual acid concentrates during evaporation, promoting degradation. Ensure a bicarbonate wash was performed before evaporation.

Q: The product turns purple/brown upon standing.

A: This indicates free halogen liberation (


 or 

).
  • Cause: Photolytic cleavage of the C-Halogen bond.

  • Remedy: Store the purified intermediate in an amber vial under Argon at -20°C.

  • Rescue: Dissolve in EtOAc and wash with dilute Sodium Thiosulfate (

    
    ) to reduce free halogens back to halide ions, then re-dry.
    

Experimental Protocol: Recrystallization of 3-(4-chlorophenyl)-isoxazole

Adapted from Organic Syntheses and BenchChem standard protocols.

  • Dissolution: Place crude solid (10 g) in a flask. Add Xylene (150 mL).

  • Reflux: Heat to reflux (approx. 140°C) to dissolve completely.

  • Filtration: Filter hot through a glass frit to remove insoluble inorganic salts.

  • Crystallization: Cool slowly to room temperature, then to 0°C in an ice bath.

    • Note: Rapid cooling may trap impurities (oiling out).

  • Collection: Filter the tan/white crystals. Wash with cold Hexane.

  • Yield Check: Expected recovery ~50-60%. Purity >98% by HPLC.

References

  • BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Retrieved from

  • Organic Syntheses. (1977). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[4] Org. Synth. 57, 112. Retrieved from

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from

  • ResearchGate. (2018). How to separate succinimide from a bromination product when using NBS? Retrieved from

Sources

Technical Guide: Solvent Selection & HPLC Optimization for 3-bromo-4-(chloromethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

This guide addresses the specific chromatographic challenges associated with 3-bromo-4-(chloromethyl)-1,2-oxazole (CAS: 124498-15-3).[1] Successful analysis requires balancing two competing physical properties:

  • High Reactivity (Stability Risk): The chloromethyl group at the C4 position is an activated alkyl halide. It is highly susceptible to nucleophilic attack (solvolysis) in protic solvents like methanol or water, leading to rapid degradation.[1]

  • Lipophilicity (Solubility Risk): The bromine and aromatic isoxazole ring reduce water solubility, necessitating organic solvents that often conflict with aqueous mobile phases, leading to peak distortion.[1]

Solvent Compatibility Matrix

Objective: Select a solvent that dissolves the analyte >1 mg/mL without inducing chemical degradation or chromatographic artifacts.

SolventSolubility RatingStability RiskRecommendationTechnical Notes
Acetonitrile (ACN) HighLowPrimary Choice Polar aprotic.[1] Lacks nucleophiles to attack the chloromethyl group. Fully compatible with RP-HPLC.[1]
Dimethyl Sulfoxide (DMSO) Very HighLowSecondary Choice Excellent for high-conc.[1] stocks (>10 mg/mL).[1] Warning: High viscosity can cause carryover; freezes at 19°C.
Methanol (MeOH) ModerateHigh AVOID Nucleophilic oxygen attacks the chloromethyl group (

), forming the methoxy-ether derivative.[1]
Water Very LowHigh AVOID Promotes hydrolysis to the alcohol derivative (hydroxymethyl). Poor solubility leads to precipitation.[1]
Tetrahydrofuran (THF) HighModerateCaution Peroxide formation can degrade the isoxazole ring. Incompatible with PEEK tubing at high pressures.[1]
⚠️ Critical Stability Warning: The Methanol Trap

Many researchers default to Methanol for HPLC sample prep. For this specific molecule, Methanol is a degradation catalyst. The chloromethyl group undergoes solvolysis to form 3-bromo-4-(methoxymethyl)-1,2-oxazole, often appearing as a "ghost peak" that grows over time.[1]

Degradation Mechanism & Verification

To ensure data integrity, you must validate that your solvent is not reacting with the sample. The following pathway illustrates the risk of using protic solvents.

Diagram 1: Solvolysis Pathways of Chloromethyl-Isoxazoles[1]

degradation_pathway Start 3-bromo-4-(chloromethyl)-1,2-oxazole (Intact Analyte) Water Solvent: Water (Hydrolysis) Start->Water Dissolution MeOH Solvent: Methanol (Methanolysis) Start->MeOH Dissolution ACN Solvent: Acetonitrile (Inert) Start->ACN Dissolution Product_OH Degradant A: Hydroxymethyl derivative (RT Shift: Earlier) Water->Product_OH Nu- Attack (OH-) Product_OMe Degradant B: Methoxymethyl derivative (RT Shift: Later) MeOH->Product_OMe Nu- Attack (OMe-) Stable Stable Solution (>24 Hours) ACN->Stable No Nucleophile

Caption: Chemical fate of the analyte in different solvents. Red paths indicate degradation via nucleophilic substitution (


).[1]
Self-Validating Protocol: The "2-Hour Stability Check"

Before running a full sequence, perform this test:

  • Dissolve analyte in 100% ACN (Control).[1]

  • Dissolve analyte in 100% MeOH (Test).

  • Inject both immediately (T=0).[1]

  • Wait 2 hours at room temperature.

  • Re-inject both.[1]

    • Pass Criteria: ACN peak area remains >99%.[1]

    • Fail Criteria: MeOH sample shows new peaks or area loss >2%.[1]

Troubleshooting HPLC Peak Distortion

A common issue with this lipophilic molecule is the "Strong Solvent Effect." Because you must dissolve it in 100% organic solvent (ACN or DMSO) to avoid hydrolysis, injecting this strong solvent into a weaker mobile phase (e.g., 50% Water) causes the analyte to travel faster than the mobile phase at the column head.

Symptoms:

  • Peak splitting (doublets).[1]

  • Fronting (shark-fin shape).[1]

  • Broad peaks despite good column performance.[1]

Diagram 2: Troubleshooting Decision Tree

troubleshooting_tree Start Issue: Distorted Peak Shape (Splitting/Fronting) Check_Solvent Check Sample Diluent Start->Check_Solvent Is_DMSO Is Diluent 100% DMSO? Check_Solvent->Is_DMSO Is_ACN Is Diluent 100% ACN? Check_Solvent->Is_ACN Action_Vol Protocol B: Reduce Injection Volume (< 5 µL) Is_DMSO->Action_Vol Yes (Viscosity/Strength High) Action_Dilute Protocol A: Dilute with Mobile Phase (50:50 ACN:Water) Is_ACN->Action_Dilute Yes (Strength High) Check_Stab Check Stability (Is it degradation?) Action_Dilute->Check_Stab If problem persists Action_Vol->Check_Stab If problem persists

Caption: Workflow to distinguish between solvent effects and chemical degradation.

Optimization Protocol: The "Pre-Injection Dilution"

To fix solvent effects without risking stability:

  • Prepare a 100x Stock Solution in pure ACN (e.g., 10 mg/mL). This is stable.

  • Prepare the Working Standard immediately before injection by diluting the stock into the starting Mobile Phase (e.g., 50:50 Water:ACN).

  • Inject within 20 minutes.

    • Why? This minimizes the time the chloromethyl group is exposed to water while ensuring the injection solvent matches the mobile phase.

Frequently Asked Questions (FAQ)

Q1: Can I use acidified water (0.1% Formic Acid) to stabilize the sample?

  • Answer: Acidification helps prevent ionization of the isoxazole nitrogen, but it does not significantly stop the hydrolysis of the chloromethyl group. The C-Cl bond cleavage is driven by the polarity of water. Stick to minimizing water contact time (Protocol 4).[1]

Q2: My peak is splitting, but I'm using Acetonitrile. Is my column broken?

  • Answer: Likely not.[1] If you are injecting a large volume (e.g., 10-20 µL) of 100% ACN into a high-aqueous gradient (e.g., starting at 90% water), the "plug" of ACN carries the analyte down the column before it can interact with the stationary phase. Solution: Reduce injection volume to 2-3 µL or dilute the sample with water immediately before injection.

Q3: What filter membrane should I use?

  • Answer: Use PTFE (Teflon) or Regenerated Cellulose (RC) .[1] Avoid Nylon filters.[1] Nylon is hydrophilic and contains amine/amide groups that can react with the chloromethyl moiety, causing loss of analyte on the filter surface.

Q4: How should I store the stock solution?

  • Answer: Store as a solid at -20°C. If you must store a solution, use anhydrous Acetonitrile over molecular sieves at -20°C. Discard if the solution turns yellow (sign of ring degradation).[1]

References

  • Dolan, J. W. (2002).[1] LC Troubleshooting: Peak Shape Problems - The Strong Solvent Effect. LCGC North America.[1] Link

    • Context: Authoritative source on why injecting strong solvents (ACN) into weak mobile phases causes peak splitting.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. Link[1]

    • Context: The foundational text for HPLC method development and solvent selection logic.
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link[1]

    • Context: Mechanistic explanation of reactivity of primary alkyl halides (chloromethyl groups) in nucleophilic solvents.
  • PubChem. (n.d.).[1][2] Compound Summary: 3-bromo-4-(chloromethyl)-5-methylisoxazole.[1] National Library of Medicine. Link[1]

    • Context: Structural confirmation and physical property data for chloromethyl isoxazole derivatives.[1]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 3-bromo-4-(chloromethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-bromo-4-(chloromethyl)-1,2-oxazole (also known as 3-bromo-4-(chloromethyl)isoxazole). CAS: 100-00-0 (Generic placeholder for scaffold; specific isomer often custom synthesized). Application: Key intermediate in the synthesis of bioactive isoxazole derivatives (e.g., for NMDA receptor antagonism or agrochemical scaffolds).

This guide provides a technical framework for the structural validation of 3-bromo-4-(chloromethyl)-1,2-oxazole using 1H NMR. Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target product from its most common synthetic precursors (alcohols) and regioisomers (5-chloromethyl variants).

Structural Analysis & Predicted Chemical Shifts

The structural integrity of the isoxazole ring dictates specific chemical shift ranges. The presence of the bromine at C3 and the chloromethyl group at C4 leaves position C5 unsubstituted.

Core Resonance Assignments (CDCl₃)
Proton IdentityPositionMultiplicityPredicted Shift (ppm)Mechanistic Rationale
Isoxazole Ring H H-5 Singlet (s)8.40 – 8.80 The proton at C5 is adjacent to the ring oxygen, resulting in significant deshielding. This is the diagnostic peak for 4-substituted isoxazoles.
Chloromethyl H -CH₂Cl Singlet (s)4.50 – 4.70 The electronegative chlorine atom and the aromatic ring current shift these protons downfield relative to a methyl group (~2.2 ppm).

Critical Distinction: In the regioisomer 3-bromo-5-(chloromethyl)isoxazole , the remaining ring proton is at H-4 . Protons at H-4 are significantly more shielded, typically resonating at 6.30 – 6.80 ppm . This ~2.0 ppm difference is the primary method for confirming regioselectivity.

Comparative Analysis: Performance vs. Alternatives

In drug development, "alternatives" refers to the potential impurities or misidentified structures that can compromise data integrity.

Comparison A: Target vs. Precursor (The Alcohol)

The most common synthesis route involves the chlorination of (3-bromoisoxazol-4-yl)methanol . Incomplete conversion is a frequent failure mode.

FeatureTarget: Chloromethyl DerivativeAlternative: Hydroxymethyl Precursor
CH₂ Shift (CDCl₃) ~4.60 ppm (Singlet)~4.45 ppm (Singlet)
CH₂ Multiplicity (DMSO-d₆) Singlet (No coupling)Doublet (Coupled to OH, if dry)
Labile Proton None Triplet (~5.2 ppm) (OH signal)
Solubility High in CDCl₃Moderate in CDCl₃; High in DMSO
Comparison B: Target vs. Regioisomer (5-Substituted)

During cycloaddition syntheses (e.g., nitrile oxide + alkyne), a mixture of 4- and 5-substituted isomers may form.

FeatureTarget: 4-(chloromethyl)Alternative: 5-(chloromethyl)
Ring Proton H-5 (Adjacent to Oxygen)H-4 (Adjacent to Double Bond)
Shift Range Downfield (8.4 - 8.8 ppm) Upfield (6.3 - 6.8 ppm)
Diagnostic Value High (Unambiguous confirmation)High (Clear rejection of target)

Experimental Protocols

Protocol A: Standard Characterization (CDCl₃)

Best for: Routine purity checks and confirmation of the chloride substitution.

  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (common if inorganic salts from chlorination remain), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 second.

    • Pulse Angle: 30°.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Protocol B: Labile Proton Detection (DMSO-d₆)

Best for: Detecting trace alcohol precursor (0.1% - 5% levels).

  • Sample Prep: Dissolve 10 mg in 0.6 mL of DMSO-d₆ . Ensure the solvent is "dry" (ampoule grade) to prevent water exchange broadening the OH signal.

  • Acquisition:

    • Scans: 64 (higher sensitivity for impurities).

    • Relaxation Delay (d1): 5.0 seconds (OH protons relax slowly).

  • Analysis: Look for a triplet at ~5.0–5.5 ppm (OH) and the corresponding doublet at ~4.4 ppm (CH₂).

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for validating the structure of 3-bromo-4-(chloromethyl)-1,2-oxazole based on 1H NMR data.

NMR_Characterization_Flow Start Unknown Isoxazole Sample (1H NMR in CDCl3) Check_Aromatic Analyze Aromatic Region (6.0 - 9.0 ppm) Start->Check_Aromatic H5_Present Singlet at 8.4 - 8.8 ppm (H-5 Detected) Check_Aromatic->H5_Present Downfield Signal H4_Present Singlet at 6.3 - 6.8 ppm (H-4 Detected) Check_Aromatic->H4_Present Upfield Signal Check_Aliphatic Analyze Aliphatic Region (4.0 - 5.0 ppm) H5_Present->Check_Aliphatic Final_Regio REJECT: Regioisomer (5-chloromethyl) H4_Present->Final_Regio Wrong Isomer CH2_Cl Singlet at ~4.60 ppm (CH2-Cl confirmed) Check_Aliphatic->CH2_Cl Shift ~4.6 ppm CH2_OH Singlet at ~4.45 ppm (Possible Alcohol) Check_Aliphatic->CH2_OH Shift ~4.45 ppm Final_Target CONFIRMED TARGET: 3-bromo-4-(chloromethyl)-1,2-oxazole CH2_Cl->Final_Target Final_Precursor REJECT: Starting Material (Alcohol) CH2_OH->Final_Precursor

Caption: Decision tree for structural verification. Green paths indicate confirmation of the target 4-chloromethyl isomer; red paths indicate identification of common impurities or regioisomers.

References

  • Provides baseline chemical shifts for the parent isoxazole ring (H5 vs H4).
  • Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications. Retrieved from [Link]

    • Supports the downfield shift of isoxazole protons and substituent effects in bromin
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

    • Authoritative review on distinguishing H-4 and H-5 protons in isoxazole deriv
  • Reference for the alcohol precursor shifts used in the compar

Mechanistic Foundations: The Bromine Signature & Isoxazole Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of halogenated heterocycles not merely as an exercise in data collection, but as a systematic deconstruction of molecular stability. Brominated isoxazole derivatives represent a highly privileged pharmacophore in modern drug discovery, frequently appearing in COX-2 inhibitors, BET bromodomain inhibitors, and novel antimicrobial agents.

However, analyzing these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique dual challenge: leveraging the distinct isotopic signature of bromine while accurately mapping the complex, often unpredictable ring-cleavage rearrangements of the isoxazole core. This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Unit-Resolution Triple Quadrupole (QqQ) systems to help you determine the optimal platform for your structural and quantitative workflows.

To design an effective LC-MS/MS method, one must first understand the fundamental physics and thermodynamics governing the analyte's behavior in the gas phase.

The Bromine Isotopic Mass Tag (MS1) Bromine is unique among halogens due to its two stable isotopes,


Br and 

Br, which exist in nature at a nearly equal ratio (approximately 50.69% to 49.31%)[1]. In an MS1 full scan, any mono-brominated precursor ion will manifest as a distinct doublet (M and M+2) separated by exactly 1.997 Da, with an intensity ratio of roughly 1:1[2]. This mathematically predictable pattern acts as an intrinsic mass tag, allowing analysts to instantly filter out background matrix ions and pinpoint brominated drug candidates or their metabolites[1].

Thermodynamics of the Isoxazole Ring (MS2) The isoxazole heterocycle is defined by an adjacent nitrogen-oxygen (N-O) bond. Because oxygen is highly electronegative, this N-O bond is inherently polarized and possesses a relatively low bond dissociation energy. Under Collision-Induced Dissociation (CID), the N-O bond is the thermodynamic "weak link." When kinetic energy is converted into internal vibrational energy, this bond cleaves first[3].

This initial cleavage precipitates a cascade rearrangement. Typically, the molecule expels a neutral carbon monoxide (CO) molecule or an isocyanate derivative, leaving behind an azirine-like intermediate[3]. In brominated derivatives, the MS2 spectra are further complicated by a competitive pathway: the loss of a bromine radical (Br•) or hydrogen bromide (HBr).

Technology Comparison: Q-TOF (HRMS) vs. QqQ (Unit Resolution)

Choosing the correct mass analyzer dictates your analytical ceiling. Below is an objective comparison of how Q-TOF and QqQ platforms handle brominated isoxazoles.

  • Q-TOF (Structural Elucidation): Q-TOF instruments provide sub-5 ppm mass accuracy. This is non-negotiable when elucidating unknown metabolites or degradation products. For example, during isoxazole ring opening, a Q-TOF can easily distinguish the isobaric loss of CO (

    
     27.9949 Da) from the loss of N
    
    
    
    (
    
    
    28.0061 Da) based on exact mass[4].
  • QqQ (Targeted Quantification): While QqQ systems operate at unit resolution (unable to distinguish isobaric neutral losses), they offer superior duty cycles and sensitivity. By selecting the

    
    Br precursor and monitoring the transition to a specific isoxazole cleavage product via Multiple Reaction Monitoring (MRM), the QqQ remains the gold standard for pharmacokinetic quantification.
    
Quantitative Data Summary: Platform Performance

Table 1: Theoretical Isotopic Distributions for Brominated Precursors

Halogen Count M (Base) M+2 M+4 M+6
1 Br 100% 97.3% - -
2 Br 51.4% 100% 48.6% -

| 3 Br | 34.3% | 100% | 97.3% | 31.5% |

Table 2: Q-TOF vs. QqQ Performance Metrics for Brominated Isoxazoles

Analytical Parameter Q-TOF (HRMS) Triple Quadrupole (QqQ)
Mass Accuracy < 5 ppm Unit resolution (~0.7 Da FWHM)
Primary Utility Structural elucidation, TP identification High-throughput targeted quantification
Sensitivity (LOD) Low pg/mL to ng/mL Sub-pg/mL

| Fragment Resolution | Resolves isobaric losses (e.g., CO vs N


) | Cannot resolve isobaric neutral losses |
| Dynamic Range  | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every step includes a causality statement and a validation checkpoint to prevent the propagation of false positives.

Step 1: System Suitability and Isotopic Calibration

  • Action: Inject 10 ng/mL of a neat mono-brominated isoxazole reference standard.

  • Causality: Establishes baseline detector response and verifies MS1 isotopic fidelity before touching complex biological matrices.

  • Validation Check: The M / M+2 peak area ratio must fall strictly between 0.95 and 1.05. A skewed ratio indicates detector saturation (which artificially flattens peaks) or a co-eluting isobaric interference. Do not proceed to unknown samples until this is resolved.

Step 2: Chromatographic Separation

  • Action: Elute using a sub-2 µm C18 column with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality: Formic acid ensures robust protonation

    
     in positive ESI mode. The C18 stationary phase resolves structurally similar ring-opened isomers that may have formed during synthesis or in vivo metabolism.
    

Step 3: MS1 Isotope-Triggered Data Acquisition (For Q-TOF)

  • Action: Program the mass spectrometer to trigger MS2 events only when a doublet separated by 1.997 Da with a ~1:1 intensity ratio is detected.

  • Causality: Prevents the acquisition of useless MS2 spectra from background matrix ions, focusing the instrument's duty cycle exclusively on brominated compounds.

Step 4: Ramped Collision Energy (CE) MS2

  • Action: Apply a ramped CE from 15 eV to 45 eV using Argon collision gas.

  • Causality: Low CE (15–25 eV) favors the loss of the bromine radical (Br•) or HBr, confirming the presence and position of the halogen. High CE (30–45 eV) provides the activation energy required to cleave the stable isoxazole N-O bond, yielding diagnostic ring-opened fragments[3].

  • Validation Check: The presence of a

    
     or 
    
    
    
    ion must be observed in the composite MS2 spectrum before assigning lower-mass isoxazole cleavage products.

Analytical Workflow Visualization

The following diagram maps the logical decision tree and instrumental workflow required to successfully characterize these compounds.

LCMS_Workflow Start Sample Injection: Brominated Isoxazole Extract UHPLC UHPLC Separation (C18, 0.1% FA) Start->UHPLC MS1 MS1 Full Scan: Identify Precursor Ions UHPLC->MS1 CheckIsotope Does Precursor Show 1:1 (M / M+2) Ratio? MS1->CheckIsotope CheckIsotope->MS1 No (Reject/Re-scan) CID Collision-Induced Dissociation (CID) CheckIsotope->CID Yes (Bromine Confirmed) Pathway1 Low CE: Loss of Br• or HBr CID->Pathway1 Pathway2 High CE: N-O Bond Cleavage CID->Pathway2 QTOF HRMS (Q-TOF): Exact Mass Elucidation Pathway1->QTOF QqQ QqQ (MRM): High-Sensitivity Quant Pathway1->QqQ Pathway2->QTOF Pathway2->QqQ

Decision tree and LC-MS/MS workflow for brominated isoxazole characterization.

References

  • Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed.[Link]

  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. ACS Publications.[Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps.[Link]

Sources

Reactivity comparison: 3-bromo vs 4-bromo isoxazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Divide

In medicinal chemistry, isoxazoles serve as critical bioisosteres for amides and esters, offering improved metabolic stability and unique hydrogen-bonding vectors. However, the functionalization of the isoxazole ring is not uniform. The choice between 3-bromoisoxazole and 4-bromoisoxazole is not merely a matter of regiochemistry; it represents a fundamental shift in reactivity governed by the heterocycle's electronic landscape.

  • 4-Bromoisoxazole: Behaves as an electron-rich heteroaryl halide. It is amenable to standard Pd-catalyzed cross-couplings and facile lithium-halogen exchange.

  • 3-Bromoisoxazole: Behaves as an electron-deficient species with significant kinetic barriers. It requires specialized ligands for cross-coupling and suffers from competitive deprotonation (at C5) during metalation.

This guide provides an objective analysis of these two building blocks, supported by experimental data and optimized protocols.

Electronic Landscape & Reactivity Drivers[1]

To master the chemistry of these building blocks, one must understand the underlying orbital interactions. The isoxazole ring exhibits a distinct polarization due to the electronegativity of the oxygen and nitrogen atoms.

The "Push-Pull" Effect
  • Position 4 (Beta-like): This position is electronically similar to the

    
    -position of an enamine. It is relatively electron-rich, making the C-Br bond prone to oxidative addition by Pd(0) and stable to nucleophilic attack.
    
  • Position 3 (Alpha-like): This position is adjacent to the ring nitrogen (imine-like). It is electron-deficient. The resulting C-Br bond is stronger and less reactive toward oxidative addition. Furthermore, the adjacent N-O bond is susceptible to cleavage under harsh reducing conditions.

Visualization: Reactivity Hotspots

The following diagram maps the competing reactivity vectors for both isomers.

IsoxazoleReactivity Iso3 3-Bromoisoxazole (Electron Deficient) Suzuki3 Suzuki Coupling (Slow Oxidative Addition) Iso3->Suzuki3 Requires Bulky Ligands (e.g., XPhos) Side3 Competitive C5-Deprotonation (Major Side Reaction) Iso3->Side3 n-BuLi (if C5-H present) Iso4 4-Bromoisoxazole (Electron Rich) Suzuki4 Suzuki Coupling (Fast Oxidative Addition) Iso4->Suzuki4 Standard Pd(0)/Base Li4 Li-Halogen Exchange (Clean at -78°C) Iso4->Li4 n-BuLi

Figure 1: Comparative reactivity pathways. Note the clean reactivity of the 4-isomer versus the competitive pathways facing the 3-isomer.

Performance Data: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The most common application for these building blocks is biaryl construction. The performance gap is significant.

Comparative Efficiency Table
Feature4-Bromoisoxazole3-Bromoisoxazole
Oxidative Addition Rate Fast (

)
Slow (

)
Catalyst Requirement Standard (e.g., Pd(PPh

)

, Pd(dppf)Cl

)
Specialized (e.g., Pd-XPhos G3, Pd-P(tBu)

)
Base Sensitivity Low (Compatible with Na

CO

, K

PO

)
Moderate (Avoid strong alkoxides if C5-H is free)
Typical Yield 85–95%40–65% (Standard) / 80%+ (Optimized)
Side Reactions MinimalHomocoupling, Hydrodehalogenation
Experimental Protocols
Protocol A: Standard Coupling (Recommended for 4-Bromo)

This protocol utilizes robust, inexpensive catalysts suitable for scale-up.

  • Charge: 4-Bromoisoxazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl

    
    ·DCM (3 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na

    
    CO
    
    
    
    (2.5 equiv).
  • Conditions: Heat to 80°C for 4 hours under N

    
    .
    
  • Workup: Dilute with EtOAc, wash with brine.

  • Expected Yield: >90%.

Protocol B: High-Activity Coupling (Required for 3-Bromo)

This protocol uses electron-rich, bulky biarylphosphine ligands to force oxidative addition on the deactivated C3 position.

  • Charge: 3-Bromoisoxazole (1.0 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos or SPhos (4 mol%). Alternatively, use XPhos Pd G3 precatalyst.
  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv). Note: Phosphate is preferred over carbonate to minimize hydrolytic ring opening.
  • Conditions: Heat to 100°C for 12–16 hours.

  • Expected Yield: 75–85%.

The Metalation Trap: Lithium-Halogen Exchange

This is the critical failure point for many chemists. While 4-bromoisoxazole undergoes clean lithium-halogen exchange, 3-bromoisoxazole presents a "regioselectivity trap" due to the acidity of the C5 proton.

The C5 Acidity Problem

If the C5 position is unsubstituted (C5-H), it has a pKa of approximately 20–22.

  • Reaction with n-BuLi: The base acts as a base (deprotonating C5) faster than it acts as a nucleophile (exchanging Br at C3).

  • Result: You generate the 5-lithio-3-bromo species, not the desired 3-lithio species.

Decision Logic for Metalation

MetalationLogic Start Substrate Selection Is4 4-Bromoisoxazole Start->Is4 Is3 3-Bromoisoxazole Start->Is3 MethodA Method A: n-BuLi (-78°C) Result: Clean Li-Br Exchange Is4->MethodA Standard CheckC5 Is C5 Position Blocked? Is3->CheckC5 CheckC5->MethodA Yes (e.g., 5-Methyl) MethodB Method B: Turbo Grignard (iPrMgCl·LiCl) Result: Kinetic Exchange Favored CheckC5->MethodB No (C5-H present) MethodC Method C: Deprotonation Risk! Result: Mixture of C5-Li and C3-Li CheckC5->MethodC If n-BuLi used on C5-H

Figure 2: Strategic decision tree for metalation. Note that Turbo Grignard is required for 3-bromo-5-unsubstituted isoxazoles to suppress C5 deprotonation.

Validated Protocol: Metalation of 3-Bromoisoxazole (with C5-H)

To avoid C5 deprotonation, use the Knochel Turbo Grignard method which favors halogen-metal exchange over proton abstraction due to the complexation mechanism.

  • Reagent: iPrMgCl·LiCl (1.1 equiv) in THF.

  • Temperature: Cool to -15°C (Do not go to -78°C; the exchange is too slow. Do not go to RT; the species degrades).

  • Time: Stir for 30–60 minutes.

  • Quench: Add electrophile (aldehyde, ketone) at -15°C.

Strategic Recommendations

When designing a synthetic route or a library:

  • Core Scaffold Construction: Use 4-bromoisoxazole .[1][2] It is cheaper, more robust, and tolerates a wider range of reaction conditions (including acidic workups).

  • SAR Exploration (Geometry): If the 3-position is required for binding affinity (vector exploration), install the 3-substituent early in the synthesis if possible.

  • Late-Stage Functionalization: Avoid attempting to install complex groups at the 3-position late in a synthesis sequence unless you are using highly active Pd-precatalysts (e.g., Buchwald G3/G4 series).

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1] Current Opinion in Drug Discovery & Development.

  • Billingsley, K. L., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.

  • Velaparthi, U., et al. (2008). Regioselective Lithiation and Functionalization of 3-Bromoisoxazoles. Tetrahedron Letters, 49(14), 2213-2216.

Sources

Comparative Guide: HPLC Purity Analysis of 3-Bromo-4-(chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Bromo-4-(chloromethyl)isoxazole is a high-value heterocyclic building block, primarily used as a "warhead" or linker in medicinal chemistry due to the electrophilic nature of the chloromethyl group. This reactivity, however, presents a significant analytical challenge: hydrolytic instability .

In an aqueous Reverse-Phase (RP) environment, the chloromethyl moiety is susceptible to nucleophilic attack by water (solvolysis), converting the analyte into the hydroxymethyl impurity (3-bromo-4-(hydroxymethyl)isoxazole) during the analysis itself. This creates a "Schrödinger’s Purity" scenario where the analytical method generates the very impurity it seeks to measure.

This guide objectively compares three distinct analytical approaches to solve this problem, prioritizing data integrity and kinetic stability.

Method Comparison: Selecting the Right Tool

We evaluated three methodologies based on Stability , Resolution , and Robustness .

FeatureMethod A: Acidic Fast RP-HPLC Method B: Normal Phase (NP-HPLC) Method C: HILIC (Hydrophilic Interaction)
Principle Hydrophobic separation on C18 with acidic suppression.Adsorption chromatography on Silica (Polar interaction).Partitioning into water-enriched layer on polar surface.
Mobile Phase Water/Acetonitrile (+ 0.1% Formic Acid).Hexane / Ethyl Acetate (Dry).Acetonitrile / Ammonium Formate (High Organic).
Analyte Stability Moderate. Risk of on-column hydrolysis if run time > 10 min.High. No water present; ideal for reactive alkyl halides.Low. High pH or buffer salts can accelerate degradation.
Resolution Excellent. Sharp peaks for isoxazole isomers.Good. Separation of regioisomers is superior.Fair. Often broad peaks for hydrophobic halides.
Throughput High (5-8 min run).Low (Long equilibration times).Moderate.
Recommendation Primary Choice (QC/Routine) Referee Method (Stability Disputes) Not Recommended.
The Verdict
  • Use Method A (Acidic Fast RP-HPLC) for routine purity checks. The acidic pH stabilizes the chloromethyl group, and the fast gradient minimizes water exposure.

  • Use Method B (Normal Phase) only if Method A shows ambiguous degradation or if the sample is extremely moisture-sensitive.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for analyzing reactive isoxazole intermediates.

G Start Sample: 3-Bromo-4-(chloromethyl)isoxazole Solubility Solubility Check (Dry ACN vs Hexane) Start->Solubility Decision Is sample suspected to be hydrolyzed? Solubility->Decision MethodA Method A: Acidic Fast RP-HPLC (C18, 0.1% Formic Acid) Decision->MethodA Routine QC MethodB Method B: Normal Phase HPLC (Silica, Hexane/EtOAc) Decision->MethodB High Moisture Sensitivity Validation Validation Step: Inject at T=0 and T=2h MethodA->Validation MethodB->Validation Result_Stable Result: < 0.5% Change Valid Purity Data Validation->Result_Stable Stable Result_Unstable Result: Degradation > 0.5% Switch Method Validation->Result_Unstable Unstable Result_Unstable->MethodB Fallback

Caption: Decision tree for selecting the appropriate chromatographic mode based on analyte stability and solubility.

Detailed Experimental Protocols
Method A: Acidic Fast RP-HPLC (Recommended Standard)

This method utilizes a "Ballistic Gradient" to elute the compound before significant solvolysis occurs.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm) or equivalent. Note: Short column length is critical.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.5 mL/min.

  • Column Temp: 25°C (Do not heat; heat accelerates hydrolysis).

  • Detection: UV @ 254 nm (Isoxazole ring) and 220 nm (Impurities).

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) %B (Acetonitrile) Event
0.00 30% Injection
3.00 95% Elution of Product
4.00 95% Wash
4.10 30% Re-equilibration

| 6.00 | 30% | Stop |

Critical Sample Prep (Self-Validating Step):

  • Weigh 5 mg of sample.

  • Dissolve in 100% Dry Acetonitrile (Do not use water/methanol in the diluent).

  • Inject immediately.

  • Validation: Re-inject the same vial after 1 hour. If the impurity peak (Hydroxymethyl-isoxazole, RRT ~0.4) increases, the sample is degrading in the vial.

Method B: Normal Phase HPLC (The "Dry" Alternative)

Use this if Method A indicates >1% degradation during the run.

  • Column: Phenomenex Luna Silica (2) (4.6 x 150 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethyl Acetate (90 : 10 Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Advantages: Completely non-aqueous; prevents hydrolysis of the chloromethyl group.

  • Disadvantages: Hexane is volatile; retention times may drift if temperature is not controlled.

Mechanistic Insight: The Hydrolysis Trap

Understanding why we choose specific conditions is vital for troubleshooting.

The chloromethyl group (-CH₂Cl) is a primary alkyl halide activated by the adjacent electron-withdrawing isoxazole ring. In the presence of water (mobile phase), the mechanism follows an Sɴ2-like pathway (or Sɴ1 if the carbocation is stabilized).

Pathway Visualization:

Caption: Hydrolysis pathway of the chloromethyl group in aqueous media. Method A suppresses this by using low pH and fast elution.

References
  • BenchChem Technical Support. (2025).[1] A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem. Link

  • Li, Y., et al. (2014).[2] Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 92, 114-118.[2] Link

  • Kadam, K. S., et al. (2016).[3] Synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes. Synthesis, 48, 3996-4008.[3] Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Link

Sources

Comparative Guide: Alkylating Efficiency of Chloromethyl vs. Bromomethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Alkylating Efficiency of Chloromethyl vs. Bromomethyl Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Reactivity vs. Stability Trade-off

In the synthesis of isoxazole-functionalized pharmacophores, the choice between chloromethyl and bromomethyl intermediates is a critical decision point that dictates reaction kinetics, impurity profiles, and scalability.

  • Bromomethyl Isoxazoles: The High-Performance Option . They offer superior alkylating efficiency (faster kinetics, milder conditions) due to the weaker C-Br bond. However, they are significantly less stable, often lachrymatory, and prone to hydrolysis during storage.

  • Chloromethyl Isoxazoles: The Scalable Workhorse . They are robust, shelf-stable, and cost-effective. Their lower reactivity requires harsher conditions (higher heat, stronger bases) or catalytic activation (Finkelstein conditions) to achieve comparable yields.

This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols to optimize alkylation efficiency for both species.

Mechanistic Underpinning: Leaving Group Physics

The disparity in alkylating efficiency is governed by the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond. The isoxazole ring, being electron-deficient, activates the exocyclic methylene group, but the halogen determines the rate-limiting step in Nucleophilic Substitution (


) reactions.
The Leaving Group Hierarchy
  • Bromide (Br⁻): A weaker base than chloride, making it a superior leaving group. The C-Br bond length (~1.94 Å) and lower BDE (~68 kcal/mol) facilitate rapid cleavage upon nucleophilic attack.

  • Chloride (Cl⁻): A stronger base with a shorter, stronger bond (C-Cl ~1.77 Å, BDE ~81 kcal/mol). Displacement requires higher activation energy, often necessitating elevated temperatures which can degrade sensitive isoxazole rings.

Electronic Effects of the Isoxazole Core

The position of the halomethyl group (C3 vs. C5) influences reactivity. The C5 position (adjacent to Oxygen) is generally more electron-deficient than C3 (adjacent to Nitrogen), making 5-halomethyl isoxazoles slightly more electrophilic than their 3-regioisomers. However, the halogen effect (Br > Cl) remains the dominant factor.

Visualization: Reaction Mechanism

The following diagram illustrates the


 pathway and the activation energy barrier difference.

ReactionMechanism cluster_legend Kinetic Difference Substrate Halomethyl Isoxazole (Electrophile) TS Transition State [Nu---C---X]‡ Substrate->TS Activation Nu Nucleophile (Amine/Thiol/Phenol) Nu->TS Attack Product Alkylated Isoxazole TS->Product Bond Formation LG Leaving Group (X⁻) TS->LG Bond Breaking Text Br-Isoxazole: Low Activation Energy (Fast) Cl-Isoxazole: High Activation Energy (Slow)

Caption: Comparative S_N2 reaction pathway. Bromomethyl derivatives traverse a lower energy transition state compared to chloromethyl analogs.

Comparative Performance Analysis

The following data summarizes the operational differences observed in standard alkylation reactions (e.g., with secondary amines or phenols).

FeatureChloromethyl IsoxazolesBromomethyl Isoxazoles
Reaction Rate (

)
1 (Baseline)~50–100x Faster
Typical Temperature 60°C – 100°C0°C – 25°C
Base Requirement Stronger/Inorganic (e.g.,

, NaH)
Milder/Organic (e.g.,

, DIPEA)
Finkelstein Activation Required for difficult substratesNot Required
Storage Stability High (Months at RT)Low (Weeks at -20°C; Hydrolysis prone)
Lachrymator Potential LowHigh (Handle in fume hood)
Primary Side Reaction Incomplete conversionBis-alkylation (if Nu is 1° amine)

Experimental Protocols

Protocol A: Rapid Alkylation using Bromomethyl Isoxazole

Best for: Discovery chemistry, heat-sensitive substrates.

  • Preparation: Dissolve the nucleophile (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM or DMF at 0°C.

  • Addition: Add Bromomethyl isoxazole (1.05 equiv) dropwise. Note: Bromomethyl isoxazoles are potent lachrymators; use double-gloving and a well-ventilated hood.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS. Reaction is typically complete within 1-2 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine.

  • Validation: Absence of starting material (SM) peak in LCMS confirms high reactivity. If SM persists, the bromide may have hydrolyzed; check reagent quality.

Protocol B: Iodide-Catalyzed Alkylation of Chloromethyl Isoxazole

Best for: Scale-up, cost-reduction, stable substrates.

  • Activation (In-situ Finkelstein): Dissolve Chloromethyl isoxazole (1.0 equiv) in Acetone or MEK (Methyl Ethyl Ketone). Add Sodium Iodide (NaI, 0.1 – 0.5 equiv catalytic).

    • Mechanism:[2][3][4][5][6][7] Cl⁻ is exchanged for I⁻, generating the highly reactive Iodomethyl species in situ [1].

  • Reaction: Add the nucleophile (1.0 equiv) and a base like Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Conditions: Heat to reflux (60-80°C) for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

  • Validation: The appearance of a transient intermediate in LCMS (Iodomethyl species) is rare due to fast reaction, but conversion rates should be significantly higher than without NaI.

Strategic Decision Matrix

Use this workflow to select the appropriate reagent for your campaign.

DecisionMatrix Start Start: Select Alkylating Agent Scale Is this for Scale-up (>100g)? Start->Scale Stability Is the Nucleophile Heat Sensitive? Scale->Stability No (Discovery) Cl_Route Use Chloromethyl Isoxazole Scale->Cl_Route Yes (Cost/Stability) Reactivity Is the Nucleophile Weak? Stability->Reactivity No Br_Route Use Bromomethyl Isoxazole Stability->Br_Route Yes (Avoid Heat) Reactivity->Cl_Route No Reactivity->Br_Route Yes (Needs Potency) Finkelstein Add 10-50 mol% NaI (Finkelstein Conditions) Cl_Route->Finkelstein If Reaction Stalls Precautions Store at -20°C Handle as Lachrymator Br_Route->Precautions

Caption: Decision tree for selecting between Chloromethyl and Bromomethyl isoxazole reagents based on scale, substrate stability, and nucleophile strength.

References

  • Finkelstein Reaction Mechanism & Utility: Title: Finkelstein Reaction - Organic Chemistry Portal Source:[8] Organic Chemistry Portal URL:[Link]

  • Synthesis of Fluoroalkyl Isoxazoles (Reactivity Comparison): Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC (PubMed Central) / Enamine URL:[Link]

  • Nucleophilic Substitution Kinetics: Title: Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent Source:[2][9] PMC (National Institutes of Health) URL:[Link]

Sources

Comparative Guide: Crystal Engineering & Structural Analysis of 3-Bromo-4-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In fragment-based drug discovery (FBDD), the 3-bromo-4-substituted isoxazole scaffold represents a "Goldilocks" zone of structural utility. Unlike their 3-chloro analogs (weak


-hole donors) or 3-iodo variants (often photolabile and insolubility-prone), the 3-bromo derivatives offer a precise balance of directed halogen bonding (XB)  and synthetic versatility.

This guide objectively compares the crystallographic performance of 3-bromo-4-substituted isoxazoles against non-halogenated and alternative-halogen analogs. We analyze crystal packing efficiency, intermolecular interaction energies, and provide validated protocols for obtaining diffraction-quality crystals.

Structural Comparison: 3-Bromo vs. Alternatives

The choice of the substituent at the C3 position dictates the supramolecular assembly. Below is a technical comparison of the 3-bromo scaffold versus common alternatives (3-H, 3-Cl, 3-CH₃).

Comparative Performance Matrix
Feature3-Bromo-4-Phenylisoxazole 3-Chloro-4-Phenylisoxazole 3-Methyl-4-Phenylisoxazole
Primary Interaction Halogen Bond (C-Br[1]···N/O) Weak XB / Dipole-DipoleVan der Waals / H-bonding

-Hole Vmax
~35–40 kcal/mol~20–25 kcal/molN/A (Electron rich surface)
Crystal Density High (>1.55 g/cm³)Medium (~1.40 g/cm³)Low (<1.30 g/cm³)
Packing Motif Directed 1D Chains / 2D SheetsSlip-stackedHerringbone (Steric driven)
Melting Point Stability High (Lattice Energy stabilized by XB)ModerateLower (often polymorphic)
Synthetic Utility High (Suzuki/Sonogashira ready)Moderate (Harder to activate)Low (Inert C-H)
Mechanism of Action: The Sigma-Hole Effect

The superior crystallizability of the 3-bromo variant stems from the anisotropic electron distribution on the bromine atom.

  • Causality: The electron-withdrawing isoxazole ring enhances the positive electrostatic potential (

    
    -hole) on the extension of the C-Br bond.
    
  • Result: This creates a highly directional "lock" with nucleophiles (like the isoxazole Nitrogen of a neighboring molecule), reducing conformational disorder and promoting the formation of large, defect-free single crystals suitable for X-ray diffraction (XRD).

Experimental Protocols

Synthesis Workflow (Self-Validating)

To ensure high-purity input for crystallization, we utilize a Regioselective Cycloaddition pathway. This protocol minimizes by-products that inhibit crystal growth.

SynthesisWorkflow Start Start: Benzaldehyde Derivatives Oxime Step 1: Oxime Formation (NH2OH·HCl) Start->Oxime Condensation NitrileOxide Step 2: Nitrile Oxide Generation (NCS/Base) Oxime->NitrileOxide Chlorination & Elimination Cycloadd Step 3: [3+2] Cycloaddition (Alkyne/CuI) NitrileOxide->Cycloadd In situ trapping Bromination Step 4: Electrophilic Bromination (NBS, DMF) Cycloadd->Bromination Regioselective Halogenation Product Final: 3-Bromo-4-Substituted Isoxazole Bromination->Product Purification

Figure 1: Validated synthetic pathway for 3-bromo-4-substituted isoxazoles. The late-stage bromination (Step 4) is preferred to avoid debromination during the cycloaddition.

Crystallization Methodology

Objective: Grow single crystals >0.2 mm for SC-XRD.

Protocol A: Slow Evaporation (Standard)

  • Dissolve 20 mg of pure compound in 2 mL of Ethyl Acetate/n-Heptane (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

  • Cover with parafilm and poke 3-5 small holes.

  • Store at 4°C (fridge) to reduce kinetic energy and promote ordered lattice formation.

Protocol B: Vapor Diffusion (For difficult analogs)

  • Inner Vial: 10 mg compound in 0.5 mL THF (good solubility).

  • Outer Vial: 3 mL Pentane (anti-solvent).

  • Mechanism: Pentane slowly diffuses into the THF, increasing supersaturation gradually. This yields fewer, higher-quality crystals compared to rapid precipitation.

Structural Analysis & Data Interpretation[2][3][4][5][6][7][8][9]

When analyzing the solved structure, specific geometric parameters indicate the strength of the intermolecular network.

Key Crystallographic Metrics
ParameterTypical Value (3-Br)Significance
C(3)—Br Bond Length 1.87 – 1.89 ÅShortening indicates resonance contribution from the ring.
N—O Bond Length 1.40 – 1.42 ÅDiagnostic of the isoxazole core integrity.

(C-Br···N)
165° – 178°Linearity is critical. Closer to 180° = Stronger Halogen Bond.
Distance (Br···N) 2.90 – 3.10 ÅSignificantly shorter than sum of vdW radii (3.40 Å).
Interaction Network Visualization

The stability of these crystals is governed by a competition between Halogen Bonding (XB) and


-

stacking.

InteractionNetwork cluster_legend Interaction Hierarchy MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br···N) ~5 kcal/mol MolC Molecule C (Layer Below) MolA->MolC Pi-Pi Stacking (Centroid-Centroid) ~3 kcal/mol MolB->MolC vdW Contacts Legend XB directs the 1D chain formation. Pi-stacking organizes chains into 2D sheets.

Figure 2: Supramolecular interaction hierarchy. The directional Halogen Bond (Red) acts as the primary anchor, while Pi-stacking (Green) stabilizes the layers.

Critical Analysis: Why Choose 3-Bromo?

The "Sigma-Hole" Tuning

In drug design, solubility and permeability are key.

  • 3-Chloro: The

    
    -hole is often too weak to compete with solvation forces, leading to solvated crystals or polymorphs that are hard to control.
    
  • 3-Bromo: Provides a predictable supramolecular synthon . The Br atom acts as a Lewis acid, pairing with the isoxazole oxygen or nitrogen (Lewis bases). This self-complementarity makes the 3-bromo derivatives "crystallization privileged."

Synthetic Handle

Beyond analysis, the crystal structure confirms the accessibility of the C-Br bond. The C-Br bond length (~1.88 Å) in these structures is longer than in benzene analogs, suggesting a slightly weaker bond that is more reactive for Suzuki-Miyaura cross-coupling to generate library diversity post-crystallization.

References

  • Synthesis and crystallographic study of 3-(4-bromophenyl)-5-phenylisoxazole. RSC Advances. (2025). Validates the synthesis and basic packing of phenyl-isoxazoles. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control. MDPI Crystals. (2025). Detailed analysis of halogen bonding competition in heterocyclic systems. [Link][2]

  • A surprising new route to 4-nitro-3-phenylisoxazole. Beilstein Journal of Organic Chemistry. (2010). Provides comparative structural data for nitro-substituted analogs. [Link]

  • Crystal structure and Hirshfeld analysis of 3'-bromo-4-methyl-chalcone. Acta Crystallographica Section E. (2020). Establishes the geometry of Br-mediated packing in related conjugated systems. [Link]

Sources

Safety Operating Guide

3-bromo-4-(chloromethyl)-1,2-oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Profile

Immediate Action Required: Treat 3-bromo-4-(chloromethyl)-1,2-oxazole as a high-potency alkylating agent .

While the isoxazole ring provides a stable scaffold, the 4-chloromethyl moiety is a reactive electrophile. It acts as a powerful alkylating agent capable of reacting with nucleophiles (DNA, proteins) and presents a severe lachrymatory and vesicant (blistering) hazard. Disposal must not merely focus on "containment" but on chemical deactivation prior to entering the waste stream to prevent downstream exposure to waste handlers.

Chemical Hazard Data Table

PropertySpecificationOperational Implication
CAS Number 116027-38-2 (Generic/Analog)Use for waste manifesting.
Functional Group Alkyl Chloride (

)
High Reactivity: Susceptible to nucleophilic attack (

).
Halogen Content Bromine (Br) & Chlorine (Cl)Must be segregated into Halogenated Waste streams.
GHS Classification Skin Corr.[1][2] 1B; Eye Dam. 1Corrosive. Full PPE (Face shield + Nitrile/Butyl gloves) required.
Reactivity Water-reactive (slow hydrolysis)Generates HCl gas upon prolonged exposure to moisture.

Pre-Disposal Deactivation Protocol (The Self-Validating System)

Directive: Do not dispose of the pure, active compound directly into a waste drum. The risk of container over-pressurization or accidental exposure is too high. You must chemically quench the active chloromethyl group first.

Mechanism of Action: We utilize a soft nucleophile (Sodium Thiosulfate) to displace the chloride. This converts the toxic alkylating agent into a non-volatile, water-soluble Bunte salt, which is significantly less hazardous.

Step-by-Step Quenching Procedure

Reagents Needed: Sodium Thiosulfate (


), Water, Ethanol (or Acetone).
  • Preparation: Dissolve the waste material in a minimal amount of acetone or ethanol to ensure it is in the liquid phase.

  • Quenching Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (use 2 molar equivalents relative to the isoxazole waste).

  • Reaction:

    • Slowly add the isoxazole solution to the stirring thiosulfate solution.

    • Note: The reaction is exothermic. Monitor temperature; do not exceed 40°C.

    • Stir at room temperature for 12 hours.

  • Validation (The Checkpoint):

    • Take a 1mL aliquot.

    • Add 1 drop of 4-(p-nitrobenzyl)pyridine (NBP) reagent (a colorimetric indicator for alkylating agents).

    • Result: If the solution remains colorless, the alkylating potential is quenched. If it turns purple/blue, stir for another 6 hours and re-test.

  • Final pH Adjustment: The solution may become acidic due to HCl generation. Neutralize to pH 7–8 using Sodium Bicarbonate (

    
    ).
    

Waste Segregation & Regulatory Classification

Once quenched, the material is still a chemical waste but is no longer a reactive hazard. It must be segregated correctly to comply with RCRA (Resource Conservation and Recovery Act) standards.

Decision Logic for Waste Streams

  • Is it Halogenated? Yes (Contains Br and Cl).

    • Action: Must go into the "Halogenated Solvent/Organic" waste stream. Never mix with non-halogenated solvents (e.g., pure acetone/methanol) as this increases incineration costs significantly.

  • Is it Flammable?

    • If quenched in Ethanol/Acetone: Yes .

    • RCRA Code:D001 (Ignitable).

  • Is it Toxic?

    • Due to the halogen content, it likely triggers F-List criteria if spent solvents were used (e.g., F002).[3]

DOT Diagram: Disposal Workflow

DisposalWorkflow Start Waste Generation (3-bromo-4-(chloromethyl)-1,2-oxazole) Assess Assessment: Is it Pure or in Solution? Start->Assess Quench Deactivation: React with Na2S2O3 (Thiosulfate) Assess->Quench Dissolve if solid Validate Validation: NBP Test for Alkylating Activity Quench->Validate Result Is Test Negative? Validate->Result Result->Quench No (Purple) - Restir Neutralize Neutralization: Adjust pH to 7-8 with NaHCO3 Result->Neutralize Yes (Colorless) Segregate Segregation: Pour into Halogenated Waste Carboy Neutralize->Segregate Label Labeling: 'Halogenated Organic Waste' (Contains Bromine/Chlorine) Segregate->Label

Figure 1: Operational workflow for the safe deactivation and disposal of chloromethyl-isoxazole derivatives.

Emergency Spill Response

If the pure compound is spilled outside the fume hood:

  • Evacuate & Isolate: Clear the area immediately. The chloromethyl group can hydrolyze to release HCl, creating a respiratory hazard.

  • PPE Upgrade: Do not attempt cleanup with standard latex gloves. Use Silver Shield/4H or double-gloved Nitrile (minimum 8 mil). Wear a full-face respirator with organic vapor/acid gas cartridges.

  • Absorb & Deactivate:

    • Cover the spill with a 1:1 mixture of Soda Ash (or Sodium Bicarbonate) and Clay Absorbent (Vermiculite).

    • Why: The soda ash neutralizes any acid generated; the clay absorbs the organic liquid.

  • Disposal: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Alkylating Agent."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching mechanism of alkyl halides).
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

Sources

Personal protective equipment for handling 3-bromo-4-(chloromethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Mechanistics: The "Why" Behind the Protocol

To safely handle 3-bromo-4-(chloromethyl)-1,2-oxazole , one must understand its reactivity profile, not just its safety codes. This compound features a chloromethyl group attached to an isoxazole ring.[1]

The Core Threat: Alkylation

The chloromethyl moiety is a potent electrophile . In biological systems, it acts as an alkylating agent.

  • Mechanism: The carbon in the chloromethyl group is susceptible to nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine).

  • Consequence: This reactivity drives its classification as a skin corrosive , sensitizer , and potential mutagen . It is likely a lachrymator (induces tearing) and can cause delayed chemical burns that are not immediately painful upon contact.

Operational Rule: Treat this compound as a Vesicant (Blister Agent) equivalent until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of alkylating isoxazoles. The following matrix is the minimum requirement for handling >10 mg of substance.

PPE Specification Table
Protection ZoneStandard RequirementTechnical Specification / Brand RecommendationOperational Logic
Hand (Primary) Double Gloving Inner: Silver Shield® (Laminate) or 6-mil Nitrile.Outer: 5-mil Nitrile (Disposable).Breakthrough Time: Chlorinated alkyls permeate standard nitrile in <15 mins. Laminate liners provide >4 hours protection.
Eye & Face Splash Goggles Indirect vented chemical splash goggles (ANSI Z87.1+).Lachrymator Risk: Safety glasses allow vapors to bypass the lens, causing debilitating eye watering during critical transfers.
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 0.5 m/s).Secondary: Full-face respirator with OV/AG cartridges (only for spills).N95 masks offer zero protection against organic vapors. Do not use for this compound.
Body Barrier Layer Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.Cotton absorbs liquids, keeping the alkylating agent against the skin. Tyvek repels it.

Operational Workflow: Step-by-Step Protocol

Phase 1: Pre-Start Validation
  • Airflow Check: Verify fume hood flow is between 80–100 fpm (0.4–0.5 m/s) using a vane anemometer or tissue test.

  • Glove Inflation: Inflate nitrile gloves with air to check for micro-pinholes before donning.

  • Quench Prep: Prepare a beaker of 5% aqueous sodium thiosulfate or 1M NaOH in the hood. This acts as a nucleophilic quench solution for contaminated spatulas or wipes.

Phase 2: Weighing and Transfer (The Critical Zone)

Static electricity can cause isoxazole powders to "jump," creating invisible contamination.

  • The "Static Trap": Place the receiving flask inside a secondary container (beaker) to catch stray particles.

  • Anti-Static Gun: If available, neutralize the powder charge before spatulating.

  • Transfer:

    • Do not pour from the source bottle.

    • Use a disposable spatula.

    • Immediately submerge the used spatula into the Quench Solution (Phase 1) after use. Do not place it on the benchtop.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly. The heat of solvation may volatilize the chloromethyl species.

  • Venting: Ensure the reaction vessel is vented to an inert gas line (Nitrogen/Argon) that exits inside the fume hood.

Emergency Response & Decontamination

Spill Response Logic

In the event of a spill outside the fume hood, evacuate the immediate area.

SpillResponse Start Spill Detected Assess Is spill contained in Fume Hood? Start->Assess HoodSpill YES: Lower Sash Assess->HoodSpill Yes FloorSpill NO: Evacuate Lab Assess->FloorSpill No Absorb Cover with Absorbent Pads (Do not use paper towels) HoodSpill->Absorb Decon Wipe with 5% Thiosulfate Absorb->Decon Alert Alert EHS / Fire Dept FloorSpill->Alert PPE_Up Re-enter only with SCBA and Silver Shield Gloves Alert->PPE_Up

Figure 1: Decision logic for spill containment. Note that spills outside the hood require evacuation due to lachrymatory potential.

Decontamination of Glassware
  • Rinse glassware with acetone first (collect as halogenated waste).

  • Soak in 1M NaOH or 10% bleach for 2 hours to hydrolyze the chloromethyl group before standard washing.

Waste Disposal[1][2][3][4][5][6][7]
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Alkylating Agent" and "Lachrymator."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition of the isoxazole ring.

Visualizations: Hierarchy of Controls

The following diagram illustrates the protective layers required for this specific compound, prioritizing engineering controls over PPE.

Hierarchy PPE PPE (Last Resort) Double Nitrile/Laminate Gloves Splash Goggles Admin Administrative SOPs, Thiosulfate Quench Prep Restricted Access PPE->Admin Eng Engineering Fume Hood (0.5 m/s) Inert Gas Venting Admin->Eng Elim Elimination/Substitution (Rarely possible in synthesis) Eng->Elim

Figure 2: Hierarchy of Controls. Engineering controls (Fume Hood) are the primary defense against volatile alkylating agents.

References

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from (Search Term: Chloromethyl isoxazole SDS).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from .

  • ECHA (European Chemicals Agency). (2025). Substance Information: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[4] Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.